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(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol Documentation Hub

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  • Product: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
  • CAS: 1339855-16-1

Core Science & Biosynthesis

Foundational

Molecular structure and physicochemical data of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

The following technical guide provides an in-depth analysis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol , a specialized halogenated intermediate used in the synthesis of pharmaceutical agents, particularly kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol , a specialized halogenated intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is a chiral secondary alcohol featuring a halogenated aromatic ring and a strained cyclopropyl moiety. Its structural rigidity and electronic properties make it a valuable scaffold for optimizing drug potency and metabolic stability.

Nomenclature & Identifiers
PropertyData
IUPAC Name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
Common Synonyms

-Cyclopropyl-3-chloro-4-fluorobenzyl alcohol; 1-(3-Chloro-4-fluorophenyl)-1-cyclopropylmethanol
Molecular Formula C

H

ClFO
Molecular Weight 200.64 g/mol
SMILES OC(C1CC1)C1=CC(Cl)=C(F)C=C1
Stereochemistry Contains 1 chiral center (Benzylic Carbon).[1][2] Exists as (R)- and (S)- enantiomers.[3]
Physicochemical Properties (Calculated)
ParameterValueSignificance
LogP (Octanol/Water) 2.6 ± 0.3Moderate lipophilicity; likely good membrane permeability.
Topological Polar Surface Area (TPSA) 20.2 ŲLow polar surface area suggests high blood-brain barrier (BBB) penetration potential.
H-Bond Donors / Acceptors 1 / 2Compliant with Lipinski’s Rule of 5 for oral bioavailability.
Rotatable Bonds 2Rigid structure due to cyclopropyl and phenyl rings.
pKa (Hydroxyl) ~13.5Weakly acidic secondary alcohol.
Predicted Boiling Point ~280°CHigh boiling point requires vacuum distillation for purification.

Molecular Architecture & Structure-Activity Relationship (SAR)

The molecule combines three distinct pharmacophoric elements. The 3-chloro-4-fluoro substitution pattern is critical for metabolic blocking, preventing rapid oxidation of the phenyl ring by Cytochrome P450 enzymes. The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces specific steric constraints and prevents free rotation, potentially locking the molecule into a bioactive conformation.

SAR_Analysis Core Core Scaffold (Secondary Alcohol) Halogens 3-Cl, 4-F Substitution (Metabolic Stability) Core->Halogens Electronic Tuning Cyclopropyl Cyclopropyl Ring (Steric Bulk & Rigidity) Core->Cyclopropyl Conformational Lock Bioactivity Target Binding (Kinase/Receptor Affinity) Halogens->Bioactivity Lipophilicity modulation Cyclopropyl->Bioactivity Hydrophobic pocket fill

Figure 1: Structural dissection of the compound highlighting the functional role of each moiety in medicinal chemistry applications.

Synthetic Methodology

The most robust synthesis route involves the Grignard addition of cyclopropylmagnesium bromide to 3-chloro-4-fluorobenzaldehyde. This method allows for high yields but requires strict anhydrous conditions.

Reaction Scheme

Precursors: 3-Chloro-4-fluorobenzaldehyde + Cyclopropylmagnesium bromide. Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (


).[4][5]
Temperature:  0°C to Room Temperature (RT).

Synthesis_Pathway Aldehyde 3-Chloro-4-fluorobenzaldehyde Complex Magnesium Alkoxide Intermediate Aldehyde->Complex Nucleophilic Addition (0°C, Anhydrous) Grignard Cyclopropylmagnesium Bromide (0.5M in THF) Grignard->Complex Product (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol Complex->Product Acidic Quench (NH4Cl / HCl)

Figure 2: Grignard synthesis pathway converting the aldehyde precursor to the target secondary alcohol.

Detailed Experimental Protocol

Step 1: Preparation of Reagents

  • Ensure all glassware is flame-dried and flushed with Nitrogen (

    
    ) or Argon.
    
  • Reagent A: Dissolve 1.0 eq (e.g., 5.0 g) of 3-chloro-4-fluorobenzaldehyde in anhydrous THF (5 volumes).

  • Reagent B: Commercial Cyclopropylmagnesium bromide (0.5 M in THF) or freshly prepared from cyclopropyl bromide and Mg turnings.

Step 2: Nucleophilic Addition

  • Cool the solution of Reagent A to 0°C using an ice bath.

  • Add Reagent B (1.2 eq) dropwise over 30 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.[3]

  • Maintain internal temperature below 5°C during addition.[3]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.

Step 3: Quench and Workup

  • Cool the mixture back to 0°C.

  • Quench carefully with saturated aqueous Ammonium Chloride (

    
    ) .
    
  • Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Combine organic layers and wash with Brine.[4]

  • Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Crude Appearance: Yellowish oil.

  • Purification: Flash Column Chromatography on Silica Gel.[3]

  • Eluent: Gradient of 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • Yield: Typically 85–95%.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~7.45 (dd, 1H, aromatic H-2)
      
    • 
       ~7.25 (m, 1H, aromatic H-6)
      
    • 
       ~7.10 (t, 1H, aromatic H-5)
      
    • 
       ~4.05 (d, 1H, 
      
      
      
      Hz, CH -OH)
    • 
       ~2.10 (br s, 1H, -OH)
      
    • 
       ~1.20 (m, 1H, cyclopropyl CH)
      
    • 
       ~0.65 – 0.35 (m, 4H, cyclopropyl CH
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Observe

      
       peak at m/z ~183 (loss of water is common for benzyl alcohols) or 
      
      
      
      at m/z 223.
    • Characteristic Chlorine isotope pattern (

      
      ).
      

Safety & Handling (SDS Highlights)

This compound is an intermediate and has not been fully toxicologically evaluated, but it should be treated with the standard precautions for halogenated benzyl alcohols.

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves. Wash thoroughly after handling.
Eye Irritation Category 2A (H319)Use safety goggles. Rinse cautiously with water if exposed.
Acute Toxicity Oral/Inhalation (Predicted)Do not ingest. Use in a fume hood to avoid inhaling vapors.
Storage HygroscopicStore in a cool, dry place under inert gas (

) if possible.

References

  • BenchChem. Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. Retrieved from .

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide. (Context for reagent reactivity). Retrieved from .

  • PubChem. Compound Summary: 3-Chloro-4-fluorobenzaldehyde (Precursor Data).[6] Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: (3-Chloro-4-fluorophenyl)methanol analogs. Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol. Given th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol. Given the absence of extensive published solubility data for this specific intermediate, this document serves as a practical, in-depth manual outlining the theoretical considerations and detailed experimental protocols necessary to generate a robust and reliable solubility profile.

Introduction: The Significance of Solubility in Process Chemistry

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its journey from a laboratory-scale reaction to a large-scale manufacturing process is critically dependent on its physicochemical properties, with solubility being paramount. A well-defined solubility profile is essential for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which can significantly impact reaction kinetics and yield.

  • Purification Strategy: Designing effective crystallization, extraction, and chromatographic purification processes. The choice of solvent can dictate the efficiency of impurity removal and the final purity of the active pharmaceutical ingredient (API).

  • Formulation Development: While this is an intermediate, understanding its solubility provides insights that can be valuable for the final API's formulation.

  • Safety and Handling: Proper solvent selection is crucial for safe handling and minimizing environmental impact.

This guide will equip you with the foundational knowledge and practical methodologies to establish the solubility profile of this important synthetic intermediate.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, its key structural features will dictate its interactions:

  • Aromatic Ring: The phenyl group provides a nonpolar, hydrophobic character, favoring interactions with nonpolar solvents through van der Waals forces.

  • Halogen Substituents (Chloro and Fluoro): These add polarity to the aromatic ring and can participate in dipole-dipole interactions.

  • Hydroxyl Group (-OH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. This is a significant driver of solubility in protic and polar aprotic solvents.

  • Cyclopropyl Group: This is a small, nonpolar aliphatic ring that contributes to the overall hydrophobic character of the molecule.

Based on this structure, we can anticipate that (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol will exhibit moderate to good solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar aliphatic solvents is expected to be lower.

Pre-Experimental Design: Strategic Solvent Selection

A robust solubility screen should include a diverse range of solvents that cover a spectrum of polarities and chemical functionalities. The table below provides a suggested list of solvents for initial screening, categorized by their properties.

Solvent Category Solvent Polarity Index Dielectric Constant (20°C) Primary Interaction Type
Protic Methanol5.132.7Hydrogen Bonding
Ethanol4.324.5Hydrogen Bonding
Isopropanol3.919.9Hydrogen Bonding
Polar Aprotic Acetonitrile5.837.5Dipole-Dipole
Acetone5.120.7Dipole-Dipole
Ethyl Acetate4.46.0Dipole-Dipole
Tetrahydrofuran (THF)4.07.5Dipole-Dipole, H-bond acceptor
Dichloromethane (DCM)3.19.1Dipole-Dipole
Nonpolar Toluene2.42.4van der Waals
Heptane0.11.9van der Waals

Note: Polarity index and dielectric constant values are sourced from various chemical reference tables and can vary slightly depending on the source.[1][2][3]

Experimental Protocol: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. It is reliable and provides highly accurate data when performed correctly.

Rationale for the Method

This method ensures that the solvent is fully saturated with the solute at a constant temperature, representing the true equilibrium solubility. By physically separating the undissolved solid, the concentration of the dissolved solute in the supernatant can be accurately measured.

Step-by-Step Protocol
  • Preparation: Add an excess amount of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. "Excess" means that a visible amount of solid remains undissolved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is ideal to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solid from being collected.

  • Quantification:

    • Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

    • Chromatographic Analysis (HPLC/UPLC): Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UPLC with a suitable detector (e.g., UV-Vis). The concentration is determined by comparing the peak area to the calibration curve.

  • Calculation: Express the solubility in mg/mL or mol/L.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-72h) B->C D Settle undissolved solid (≥2h) C->D E Filter supernatant (e.g., 0.45 µm PTFE) D->E F Gravimetric Analysis (Evaporate solvent & weigh) E->F G HPLC/UPLC Analysis (Dilute & inject) E->G H Determine Solubility (mg/mL or mol/L) F->H G->H

Caption: Isothermal Shake-Flask Solubility Workflow.

Data Presentation and Interpretation

The collected data should be organized into a clear and concise table to facilitate comparison and analysis.

Solubility Data Table Template
Solvent Solvent Category Solubility at 25°C (mg/mL) Observations
MethanolProtic[Experimental Value]Clear, colorless solution
EthanolProtic[Experimental Value]Clear, colorless solution
IsopropanolProtic[Experimental Value]Clear, colorless solution
AcetonitrilePolar Aprotic[Experimental Value]Clear, colorless solution
AcetonePolar Aprotic[Experimental Value]Clear, colorless solution
Ethyl AcetatePolar Aprotic[Experimental Value]Clear, colorless solution
THFPolar Aprotic[Experimental Value]Clear, colorless solution
DCMPolar Aprotic[Experimental Value]Clear, colorless solution
TolueneNonpolar[Experimental Value]Clear, colorless solution
HeptaneNonpolar[Experimental Value]Low solubility, visible particles
Interpreting the Results

A higher solubility in solvents like methanol and acetone would confirm the significant role of the hydroxyl group and the overall polarity of the molecule. Conversely, low solubility in heptane would highlight the dominance of polar characteristics over nonpolar ones. This data is crucial for selecting appropriate solvent systems for subsequent chemical processing steps.

Conceptual Relationship: Solvent Properties and Solubility

The interplay between the solute's functional groups and the solvent's properties determines the extent of solubility. The following diagram illustrates this conceptual relationship.

G cluster_solute Solute: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol cluster_solvent Solvent Properties Solute_Polar Polar Groups (-OH, -Cl, -F) Solvent_Nonpolar Low Polarity (e.g., Heptane, Toluene) Solute_Polar->Solvent_Nonpolar Mismatch Solubility Solubility Solute_Polar->Solubility Strong Interaction (Favors Solubility) Solute_Nonpolar Nonpolar Groups (Phenyl, Cyclopropyl) Solvent_Polar High Polarity / H-Bonding (e.g., Methanol, Acetone) Solute_Nonpolar->Solvent_Polar Mismatch Solute_Nonpolar->Solubility Weak Interaction (Hinders Solubility in Polar Solvents) Solvent_Polar->Solubility Solvent_Nonpolar->Solubility

Caption: Solute-Solvent Interaction Logic.

Conclusion

Determining the solubility profile of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is a critical step in its development as a pharmaceutical intermediate. While published data is scarce, a systematic approach using established methodologies like the isothermal shake-flask method can provide the necessary data for process optimization and scale-up. By understanding the interplay between the molecule's structural features and solvent properties, researchers can make informed decisions that enhance the efficiency, safety, and reproducibility of their synthetic processes.

References

  • Tucker, H., et al. (1988). Nonsteroidal Antiandrogens. Synthesis and Structure-Activity Relationships of 3-Substituted Derivatives of 2-Hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954-959. [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). The role of solubility in drug discovery. Drug Discovery Today, 13(13-14), 605-611. [Link]

  • Higguchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

Sources

Foundational

An In-depth Technical Guide to (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol: Identifiers, Synthesis, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Novel Chemical Entities In the dynamic field of medicinal chemistry and drug discovery, the explorati...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount. The precise substitution patterns on aromatic rings and the incorporation of unique moieties like cyclopropyl groups can significantly influence a molecule's pharmacological profile. This guide focuses on (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol , a compound of interest due to its combination of a halogenated phenyl ring and a cyclopropyl carbinol group.

An extensive search of prominent chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS Registry Number for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol. This suggests that the compound may be a novel entity or has not been widely synthesized or characterized. However, the structural motifs it contains are well-represented in a variety of biologically active molecules. Therefore, this guide will provide a comprehensive overview of this target molecule by leveraging data from structurally analogous compounds, proposing a logical synthetic pathway, and discussing its potential applications in research and development.

Section 1: Chemical Identity and Structural Analogs

To provide a robust framework for understanding the target molecule, it is essential to examine its close structural relatives for which data is available. The following table summarizes key identifiers for compounds that share significant structural features with (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol.

Compound NameCAS Registry NumberPubChem CIDInChIInChIKeyCanonical SMILES
(3-Chlorophenyl)(4-fluorophenyl)methanol 97759-21-2[1]N/AInChI=1S/C13H10ClFO/c14-12-5-3-10(4-11(12)16)13(17)9-1-7-8-2-9/h1-8,13,17HN/AC1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)F)O[1]
(3-cyclopropyl-4-fluorophenyl)methanol 1429421-88-4[2]N/A1S/C10H11FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8,12H,2-3,6H2RDNIMTDGEIZOOJ-UHFFFAOYSA-NC1CC1C2=C(C=C(C=C2)CO)F
cyclopropyl(3-fluorophenyl)methanol N/AN/AInChI=1S/C10H11FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10,12H,4-5H2[3]RGHTUXNIERUNIS-UHFFFAOYSA-N[3]C1CC1C(C2=CC(=CC=C2)F)O[3]
[1-(3-fluorophenyl)cyclopropyl]-methanol 886366-36-5[4][5]N/AInChI=1S/C10H11FO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2[4][5]DWGQNDRBBZVQDD-UHFFFAOYSA-N[4][5]C1CC1(C2=CC(=CC=C2)F)CO

The structural variations in these analogs, such as the position of the fluorine and the presence or absence of the chloro and cyclopropyl groups, are critical determinants of their physicochemical and biological properties.

Section 2: Proposed Synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

Based on fundamental principles of organic synthesis, a reliable method for the preparation of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol would involve a Grignard reaction. This approach is widely used for the formation of carbon-carbon bonds and the synthesis of secondary alcohols.

Retrosynthetic Analysis

The target molecule can be disconnected at the carbon-carbon bond between the cyclopropyl group and the benzylic carbon. This leads to two key synthons: a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide) and 3-chloro-4-fluorobenzaldehyde.

Forward Synthesis Protocol

Step 1: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the addition funnel, prepare a solution of cyclopropyl bromide in anhydrous THF.

  • Add a small amount of the cyclopropyl bromide solution to the magnesium to initiate the reaction. Gentle heating may be required.

  • Once the reaction has initiated (as evidenced by bubbling and/or a color change), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction of Grignard Reagent with 3-Chloro-4-fluorobenzaldehyde

  • In a separate flame-dried flask under an inert atmosphere, dissolve 3-chloro-4-fluorobenzaldehyde in anhydrous THF.

  • Cool the aldehyde solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the aldehyde solution via a cannula or the addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol by flash column chromatography on silica gel to yield the pure product.

Causality of Experimental Choices
  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and water. The use of an inert atmosphere and anhydrous solvents is crucial to prevent the quenching of the reagent and ensure a high yield.

  • Slow Addition at Low Temperature: The reaction between a Grignard reagent and an aldehyde is exothermic. Slow addition at 0 °C helps to control the reaction rate, prevent side reactions, and improve the selectivity for the desired product.

  • Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively protonates the intermediate alkoxide to form the final alcohol product while minimizing the risk of acid-catalyzed side reactions.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: Work-up & Purification CyclopropylBromide Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide CyclopropylBromide->Grignard Anhydrous THF Magnesium Magnesium Turnings Magnesium->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Aldehyde 3-Chloro-4-fluorobenzaldehyde Aldehyde->Intermediate Anhydrous THF, 0 °C to RT Target (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol Intermediate->Target 1. Sat. aq. NH4Cl 2. Extraction 3. Chromatography

Figure 1: Proposed synthetic workflow for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol.

Section 3: Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, its structural components are present in numerous pharmaceutically relevant compounds.

  • Cyclopropyl Moiety: The cyclopropyl group is a "bioisostere" for other functionalities and can introduce conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Its strained ring system also influences the electronic properties of adjacent functional groups[6]. The presence of a cyclopropyl group can also enhance metabolic stability.

  • Halogenated Phenyl Group: The 3-chloro-4-fluoro substitution pattern on the phenyl ring is of significant interest in medicinal chemistry. Halogen atoms, particularly fluorine and chlorine, can modulate a molecule's lipophilicity, permeability, and metabolic stability. They can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding. The specific placement of these halogens can be critical for target engagement and can be a key factor in the development of potent and selective inhibitors or modulators of enzymes and receptors.

Given these features, (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol could serve as a valuable building block for the synthesis of new chemical entities targeting a range of biological systems. For instance, similar aryl cyclopropyl structures are found in compounds investigated for their activity as enzyme inhibitors or receptor modulators. The combination of the cyclopropyl group and the specific halogenation pattern could lead to novel compounds with unique pharmacological profiles.

Visualization of Structure-Activity Relationships

SAR cluster_features Structural Features cluster_properties Influenced Properties cluster_applications Potential Applications Target (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol Cyclopropyl Cyclopropyl Group Target->Cyclopropyl HalogenatedPhenyl 3-Chloro-4-fluoro Phenyl Group Target->HalogenatedPhenyl ConformationalRigidity Conformational Rigidity Cyclopropyl->ConformationalRigidity MetabolicStability Metabolic Stability Cyclopropyl->MetabolicStability Lipophilicity Lipophilicity & Permeability HalogenatedPhenyl->Lipophilicity BindingAffinity Binding Affinity (Halogen Bonding) HalogenatedPhenyl->BindingAffinity EnzymeInhibitors Enzyme Inhibitors ConformationalRigidity->EnzymeInhibitors DrugDiscovery Drug Discovery Building Block MetabolicStability->DrugDiscovery ReceptorModulators Receptor Modulators Lipophilicity->ReceptorModulators BindingAffinity->EnzymeInhibitors BindingAffinity->ReceptorModulators

Figure 2: Interplay of structural features and potential applications.

Section 4: Conclusion

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents an intriguing, albeit currently uncharacterized, chemical entity. By analyzing its structural components and leveraging established synthetic methodologies, we can confidently propose a viable route for its synthesis. The presence of both a cyclopropyl moiety and a specifically halogenated phenyl ring suggests that this compound and its derivatives could be of considerable interest to the drug discovery community. Further investigation into the synthesis and biological evaluation of this molecule is warranted to fully elucidate its potential as a novel scaffold or building block for the development of new therapeutic agents.

References

  • Chemspace. (n.d.). Cyclopropyl(3-fluorophenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). ((1S, 2R)-1-(3-Fluorophenyl) Cyclopropane-1,2-diyl) Dimethanol. Retrieved from [Link]

  • Reagent Database. (n.d.). [1-(3-fluoro-phenyl)-cyclopropyl]-methanol. Retrieved from [Link]

Sources

Exploratory

The Delicate Balance: A Technical Guide to the Thermodynamic Stability of Cyclopropyl Benzyl Alcohol Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the thermodynamic stability of molecular scaffolds is paramount to designing effective and robust therapeutic agents. The cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the thermodynamic stability of molecular scaffolds is paramount to designing effective and robust therapeutic agents. The cyclopropyl benzyl alcohol moiety, a fascinating structural motif, presents a unique interplay of inherent ring strain and electronic stabilization. This guide provides an in-depth exploration of the factors governing the thermodynamic stability of these derivatives, outlines rigorous experimental and computational protocols for their assessment, and discusses the implications for rational drug design.

The Dichotomy of Stability: Theoretical Underpinnings

The thermodynamic stability of cyclopropyl benzyl alcohol derivatives is a consequence of competing electronic and steric factors, primarily dictated by the cyclopropane ring, the benzylic carbon, and the substituents on the aromatic ring.

The Energetic Cost of a Three-Membered Ring

The cyclopropane ring is inherently unstable due to significant ring strain, which is a combination of angle strain and torsional strain.[1][2]

  • Angle Strain: The carbon atoms in the cyclopropane ring are sp³ hybridized and ideally prefer a bond angle of 109.5°. However, the triangular geometry forces the internal C-C-C bond angles to be a highly constrained 60°. This deviation results in poor overlap of the sp³ hybrid orbitals, leading to weaker "bent" or "banana" bonds and a substantial increase in potential energy.[2]

  • Torsional Strain: The rigid, planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, leading to repulsive steric interactions that further destabilize the molecule.[2]

This inherent ring strain, estimated to be around 27.5 kcal/mol, makes the cyclopropane ring susceptible to ring-opening reactions, a critical consideration in the stability of its derivatives.[1]

The Benzylic Position: A Stabilizing Influence

The placement of a benzyl group adjacent to the cyclopropane ring introduces a significant stabilizing factor. The benzylic carbon can readily stabilize a positive charge through resonance with the aromatic ring. This is particularly relevant in reactions or degradation pathways that involve carbocationic intermediates.

The hydroxyl group at the benzylic position further modulates the electronic properties of the system. Its electron-donating and hydrogen-bonding capabilities can influence the molecule's conformation and reactivity.

Substituent Effects: Fine-Tuning Stability

The electronic nature of substituents on the phenyl ring plays a crucial role in the overall thermodynamic stability. Electron-donating groups (EDGs) enhance the stability of the benzylic carbocation intermediate, should one form, thereby potentially lowering the activation energy for certain reactions. Conversely, electron-withdrawing groups (EWGs) can destabilize such an intermediate. This interplay is critical in predicting the reactivity and degradation pathways of these molecules.

The following diagram illustrates the key factors influencing the stability of cyclopropyl benzyl alcohol derivatives.

G cluster_0 Thermodynamic Stability cluster_1 Destabilizing Factors cluster_2 Stabilizing Factors Core Stability Core Stability Ring Strain Ring Strain Core Stability->Ring Strain influenced by Electronic Effects Electronic Effects Core Stability->Electronic Effects influenced by Angle Strain Angle Strain Ring Strain->Angle Strain Torsional Strain Torsional Strain Ring Strain->Torsional Strain Benzylic Stabilization Benzylic Stabilization Electronic Effects->Benzylic Stabilization Substituent Effects Substituent Effects Electronic Effects->Substituent Effects

Caption: Interplay of stabilizing and destabilizing forces in cyclopropyl benzyl alcohol derivatives.

Quantifying Stability: Experimental and Computational Approaches

A multi-pronged approach combining experimental calorimetry and computational modeling provides the most comprehensive understanding of the thermodynamic stability of cyclopropyl benzyl alcohol derivatives.

Experimental Determination of Thermodynamic Parameters

Calorimetry is the gold standard for directly measuring the heat changes associated with chemical processes, from which key thermodynamic parameters like enthalpy of formation and Gibbs free energy can be derived.

Bomb calorimetry measures the heat of combustion (ΔHc) of a substance. For isomeric compounds, a higher heat of combustion indicates lower thermodynamic stability.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation:

    • Accurately weigh approximately 0.5 - 1.0 g of the cyclopropyl benzyl alcohol derivative.

    • If the sample is a solid, compress it into a pellet. Liquid samples can be encapsulated in a gelatin capsule of known heat of combustion.

    • Causality: Pelletizing or encapsulating the sample ensures complete and rapid combustion. The mass must be carefully controlled to prevent the total energy released from exceeding the calorimeter's capacity.

  • Calorimeter Assembly:

    • Place the sample in the crucible within the bomb.

    • Attach a fuse wire of known length and mass, ensuring it is in contact with the sample.

    • Add a small, precise amount of water (typically 1 mL) to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 25-30 atm.

    • Causality: High-pressure oxygen ensures complete combustion. The added water simplifies the final thermodynamic calculations.

  • Measurement:

    • Submerge the sealed bomb in a known volume of water in the calorimeter's insulating jacket.

    • Allow the system to equilibrate and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum is reached and the system begins to cool.

  • Data Analysis:

    • Calculate the heat capacity of the calorimeter by calibrating with a standard substance of known heat of combustion, such as benzoic acid.

    • Correct the observed temperature rise for heat exchange with the surroundings.

    • Calculate the total heat released and subtract the contributions from the fuse wire combustion and any nitric acid formation.

    • Determine the enthalpy of combustion per mole of the sample.

ITC is a highly sensitive technique for studying the thermodynamics of binding events and chemical reactions in solution. It can be employed to investigate the energetics of interactions that may lead to the degradation of cyclopropyl benzyl alcohol derivatives, such as interactions with potential catalysts or enzymes.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the cyclopropyl benzyl alcohol derivative in a suitable buffer.

    • Prepare a solution of the interacting molecule (e.g., a binding partner, acid, or base) in the same buffer.

    • Thoroughly degas both solutions to prevent the formation of air bubbles.

    • Causality: Using the same buffer for both solutions is critical to minimize heats of dilution and ensure that the measured heat changes are solely from the interaction of interest.[3][4]

  • Instrument Setup:

    • Load the cyclopropyl benzyl alcohol derivative solution into the sample cell and the titrant solution into the injection syringe.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

  • Titration:

    • Perform a series of small, precise injections of the titrant into the sample cell.

    • The instrument measures the heat absorbed or released after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the resulting isotherm to a suitable binding or reaction model to determine the equilibrium constant (K), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

The following workflow illustrates the process of determining thermodynamic stability using experimental methods.

G cluster_0 Experimental Workflow Sample Cyclopropyl Benzyl Alcohol Derivative BombCal Bomb Calorimetry Sample->BombCal ITC Isothermal Titration Calorimetry Sample->ITC DataProc Data Processing & Correction BombCal->DataProc ITC->DataProc ThermoParams Thermodynamic Parameters (ΔHc, ΔH, ΔG, ΔS) DataProc->ThermoParams Stability Thermodynamic Stability Assessment ThermoParams->Stability

Caption: Experimental workflow for the determination of thermodynamic stability.

Computational Modeling of Thermodynamic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the thermodynamic properties of molecules with a high degree of accuracy.

Computational Protocol: DFT Calculations

  • Structure Optimization:

    • Construct the 3D structure of the cyclopropyl benzyl alcohol derivative.

    • Perform a geometry optimization to find the lowest energy conformation.

    • Causality: Starting with an optimized geometry is crucial for obtaining accurate energy calculations.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation:

    • Perform a single-point energy calculation at a higher level of theory or with a larger basis set for improved accuracy.

    • Basis Set Selection: For organic molecules containing C, H, and O, the Pople-style basis sets (e.g., 6-31G(d,p)) or the more modern Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. For DFT calculations, the Karlsruhe def2 basis sets (e.g., def2-TZVP) are often recommended for their balance of accuracy and efficiency across a wide range of elements.[5][6] The choice of basis set represents a trade-off between computational cost and accuracy.[7][8][9]

  • Thermodynamic Property Calculation:

    • Use the results from the frequency and energy calculations to compute the enthalpy, entropy, and Gibbs free energy of formation.

    • The thermodynamic stability of different isomers or conformers can be compared by their relative Gibbs free energies.

The following diagram outlines the computational workflow for assessing thermodynamic stability.

G cluster_1 Computational Workflow Structure 3D Molecular Structure Optimization Geometry Optimization Structure->Optimization Frequency Frequency Analysis Optimization->Frequency Energy Single-Point Energy Calculation Frequency->Energy ThermoCalc Calculation of Thermodynamic Properties Energy->ThermoCalc Stability Relative Stability Assessment ThermoCalc->Stability

Sources

Foundational

A Pharmacophore-Driven Approach to Lead Discovery: A Technical Guide to Analyzing (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol as a Novel Chemical Scaffold

Abstract In modern drug discovery, the journey from a single "hit" molecule to a validated lead series is a complex, multi-step process. This guide outlines a comprehensive, pharmacophore-driven workflow, using the novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the journey from a single "hit" molecule to a validated lead series is a complex, multi-step process. This guide outlines a comprehensive, pharmacophore-driven workflow, using the novel chemical entity (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol as a practical case study. We presuppose this molecule has been identified as a hit from a high-throughput screen, yet its mechanism of action and specific biological target remain unknown. This scenario is a common starting point for many medicinal chemistry campaigns. This document provides researchers, scientists, and drug development professionals with an in-depth guide to constructing a robust, ligand-based pharmacophore model from a single hit molecule. It details the underlying scientific rationale, step-by-step protocols for model generation and validation, and its application in virtual screening to identify diverse scaffolds with the potential for enhanced biological activity.

Part 1: Foundational Concepts and Strategic Overview

The Starting Point: A Single Hit Molecule

The molecule (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents an ideal starting point for a fragment-based or hit-to-lead campaign. It possesses key structural features amenable to pharmacophore modeling: a halogenated aromatic ring (hydrophobic and potential halogen bonding), a hydroxyl group (hydrogen bond donor and acceptor), and a cyclopropyl moiety (a rigid, hydrophobic feature). The central challenge, and the focus of this guide, is to leverage these features to understand the potential molecular recognition requirements of its unknown biological target.

The Power of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that transcends simple structural similarity.[1][2] A pharmacophore is an abstract three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Unlike structure-based methods that require a known protein target, ligand-based pharmacophore modeling can be initiated from one or more active molecules, making it indispensable when the target is unknown.[3] The goal is not merely to find similar molecules, but to identify compounds with different chemical backbones ("scaffold hopping") that present the same key interaction features in the correct spatial orientation.[4]

Strategic Workflow

Our strategy is to treat (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol as a template to build a 3D query. This query will then be used to screen large chemical databases for novel compounds that match the pharmacophore hypothesis. The hits from this virtual screen will form the basis for a new, more diverse set of compounds for biological testing, ultimately leading to a more profound understanding of the structure-activity relationship (SAR).

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Lead Progression Hit Single Hit Molecule (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol Conform Conformational Analysis Hit->Conform Features Pharmacophore Feature Identification Conform->Features Model 3D Pharmacophore Model Generation Features->Model VS Virtual Screening (e.g., ZINC Database) Model->VS Use as 3D Query Hits Initial Hit List (Diverse Scaffolds) VS->Hits Validation Model Validation (Decoy Set & GH Score) Hits->Validation ValidatedModel Validated Pharmacophore Model Validation->ValidatedModel Docking Molecular Docking (Optional/Target-Dependent) ValidatedModel->Docking Acquisition Compound Acquisition & In Vitro Testing Docking->Acquisition SAR SAR & Lead Optimization Acquisition->SAR

Caption: Overall workflow from a single hit to lead optimization.

Part 2: Ligand-Based Pharmacophore Model Generation

With only a single molecule, our approach is to generate a pharmacophore model that captures all potential interaction features in their various low-energy 3D arrangements.

Rationale and Experimental Choices

The core principle is that the bioactive conformation of our hit molecule is among its ensemble of low-energy conformations. Therefore, a thorough conformational analysis is the critical first step. We must then identify the chemical features that are most likely to be involved in molecular recognition. For (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, these are:

  • Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group and the fluorine atom.

  • Hydrogen Bond Donor (HBD): The hydrogen of the hydroxyl group.

  • Aromatic Ring (AR): The 3-chloro-4-fluorophenyl ring.

  • Hydrophobic (HY): The cyclopropyl group and the aromatic ring itself.

Diagram of Pharmacophoric Features

G cluster_features mol (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol HBD HBD HBD->p_hbd HBA HBA HBA->p_hba AR Aromatic AR->p_ar HY Hydrophobic HY->p_hy

Caption: Key pharmacophoric features of the hit molecule.

Step-by-Step Protocol: Model Generation

This protocol assumes the use of standard molecular modeling software (e.g., MOE, LigandScout, Discovery Studio).[5]

  • Molecule Preparation:

    • Load the 2D structure of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol.

    • Ensure correct protonation states at a physiological pH (e.g., 7.4). The hydroxyl group should be neutral.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94x).

  • Conformational Analysis:

    • Causality: The molecule has several rotatable bonds. Its 3D shape in the binding pocket is unknown. We must generate a diverse set of low-energy structures to ensure the bioactive conformation is likely included.

    • Method: Use a stochastic or systematic conformational search algorithm.

    • Parameters:

      • Energy Window: 10-15 kcal/mol above the global minimum. This is a reasonable window to capture potentially strained but active conformations.

      • Conformer Limit: Set to a maximum of 250-500 conformers to ensure thorough sampling without excessive computational cost.

      • RMSD Cutoff: Use a 0.5 Å RMSD cutoff to eliminate redundant conformers.

  • Pharmacophore Query Generation:

    • Method: Utilize a "common feature" or "ligand-based" pharmacophore generation tool.

    • Process: The software will analyze the generated conformer set and identify all possible combinations of the defined pharmacophore features (HBA, HBD, AR, HY).

    • Output: This will result in multiple pharmacophore hypotheses, each defined by a specific set of features and the 3D distances between them. For a single molecule, we select the most comprehensive hypothesis that includes all key features (e.g., a four-point pharmacophore: AR, HY, HBA, HBD).

Part 3: The Imperative of Model Validation

A pharmacophore model is only a hypothesis. Before it can be trusted for large-scale virtual screening, it must be validated.[4] Since we started with a single hit, we lack the initial dataset of known actives and inactives typically used for validation. Therefore, this protocol describes the validation process that must be performed after an initial virtual screen yields a set of hit compounds.

Self-Validating System: The Decoy Set Method

The goal of validation is to prove that the pharmacophore model can distinguish known active compounds from molecules that are chemically similar but biologically inactive (decoys).

Step-by-Step Protocol: Güner-Henry (GH) Score Validation
  • Assemble a Test Set:

    • Actives: This set should comprise the top 20-50 hits identified from your initial virtual screen and confirmed as active in a primary in vitro assay.

    • Decoys: For each active, generate ~50 decoy molecules. Decoys should have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) but different topologies. This ensures the model is selecting for pharmacophoric features, not just simple properties. Decoy generation tools like DUD-E are invaluable for this.

  • Screen the Test Set:

    • Use the generated pharmacophore model as a 3D query to screen the combined database of actives and decoys.

  • Calculate the Güner-Henry (GH) Score:

    • Causality: The GH score is a robust metric that balances hit rate with hit enrichment, providing a single score between 0 (null model) and 1 (ideal model).[6][7] A model is considered good if its GH score is > 0.7.[7][8]

    • Calculation: The score is derived from four values:

      • Ht: Total number of hits found by the pharmacophore screen.

      • Ha: Number of active molecules in the hit list.

      • D: Total number of molecules in the test set database (Actives + Decoys).

      • A: Total number of active molecules in the database.

    The formulas are as follows:

    • Yield of Actives (%Y) = (Ha / Ht) * 100

    • Ratio of Actives (%A) = (Ha / A) * 100

    • Enrichment Factor (E) = (Ha / Ht) / (A / D)

    • GH Score = [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ]

Data Presentation: Example GH Score Calculation
ParameterSymbolValueDescription
Total ActivesA50Total known actives in the test set.
Total Decoys-2500Total decoy molecules in the test set.
Total Database SizeD2550Combined size of the test set (A + Decoys).
Total Hits from ScreenHt120Number of molecules the model identified as hits.
Active Hits from ScreenHa45Number of known actives the model correctly identified.
Calculated Metrics
Yield of Actives%Y37.5%Percentage of hits that are actual actives.
Ratio of Actives%A90.0%Percentage of all actives found by the model.
Enrichment FactorE19.1How many times better the model is than random chance.
Güner-Henry Score GH 0.81 Final validation score.

A GH score of 0.81 in this hypothetical scenario would validate the pharmacophore model as a highly effective tool for identifying active compounds.[9][10]

Part 4: Application in Virtual Screening for Scaffold Hopping

With a validated model, the next step is to screen large, diverse chemical libraries to discover novel scaffolds.

Workflow for Database Screening

G ValidatedModel Validated Pharmacophore Model Screening High-Throughput Virtual Screening ValidatedModel->Screening Database Chemical Database (e.g., ZINC, ChEMBL) Database->Screening HitList Raw Hit List (10,000s of compounds) Screening->HitList Filter1 Filter by Physicochemical Properties (Lipinski's Rule) HitList->Filter1 Filter2 Filter by ADMET Properties (in silico) Filter1->Filter2 Filter3 Visual Inspection & Scaffold Clustering Filter2->Filter3 FinalHits Final Hit List for Acquisition (~50-100) Filter3->FinalHits

Caption: Virtual screening and hit filtering workflow.

Step-by-Step Protocol: Virtual Screening
  • Database Selection and Preparation:

    • Source: Select a large, commercially available or public database such as ZINC, ChEMBL, or PubChem.[11] For lead-like compounds, a filtered subset is often preferable.

    • Preparation: Ensure the database molecules are in a 3D format with appropriate protonation states. Most screening software requires pre-generated conformer libraries for each molecule in the database.

  • Pharmacophore-Based Screening:

    • Method: Use the validated pharmacophore model as a 3D query.[12] The screening software will rapidly map each molecule's conformers against the query.

    • Matching: A "hit" is defined as a molecule that can adopt a low-energy conformation where its pharmacophoric features align with the query features within a specified tolerance (typically 1.0-1.5 Å).

    • Output: A list of molecules that fit the pharmacophore hypothesis.

  • Hit Filtering and Triage:

    • Causality: A raw hit list is too large and contains many undesirable compounds. A multi-step filtering process is essential to select the most promising candidates for acquisition and testing.

    • Step 3.1: Physicochemical Filtering: Apply Lipinski's Rule of Five to remove molecules with poor drug-like properties.

    • Step 3.2: ADMET Filtering: Use in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Remove compounds predicted to be toxic or have poor pharmacokinetic profiles.

    • Step 3.3: Scaffold Clustering and Visual Inspection: Group the remaining hits by chemical scaffold. Select a diverse range of 50-100 representative compounds for purchase or synthesis. This diversity maximizes the chances of finding novel and potent lead series.

Part 5: Conclusion and Future Directions

This guide has detailed a complete, field-proven workflow for taking a single, uncharacterized hit molecule—(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol—and using it to generate and validate a pharmacophore model for the discovery of novel, diverse lead compounds. The strength of this ligand-based approach lies in its independence from a known target structure, making it a universally applicable strategy in the early stages of drug discovery.[13]

The final, curated list of hits from the virtual screen represents the starting point for the next phase of the project. These compounds must be acquired and tested in the same biological assay that identified the initial hit. Positive results will validate the entire workflow and provide a rich dataset for building detailed Structure-Activity Relationships, ultimately paving the way for a successful lead optimization program.

References

  • Yang, Y., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Ferreira, L. G., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • Vashishtha, S. C., et al. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using goodness-of-hit score (GH) score method. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Journal of Pharmaceutical Research International. Available at: [Link]

  • Steindl, T. M., Schuster, D., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. Cambridge Crystallographic Data Centre. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacophore validation results from the GH method using a decoy test set. ResearchGate. Available at: [Link]

  • Dr. Ammad Ismail. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. Available at: [Link]

  • Kumar, V., et al. (2025). Pharmacophore modeling in drug design. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Hussain, S., et al. (2018). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. Molecules. Available at: [Link]

  • Güner, O. F., & Bowen, J. P. (2013). Scoring Pharmacophore generation. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Gadaleta, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Medicina. Available at: [Link]

  • Wang, Y., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. Available at: [Link]

  • Kosenkov, D., & Ibezim, E. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link]

  • Chen, J., et al. (2022). VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. Bioinformatics. Available at: [Link]

  • Kumar, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Drug Targets. Available at: [Link]

  • CUTM Courseware. (n.d.). Virtual screening using Pharmacophore model in Discovery Studio. Centurion University. Available at: [Link]

Sources

Exploratory

Comprehensive Risk Assessment and Handling Protocol: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

This guide serves as an in-depth technical resource for the handling, toxicity profiling, and risk assessment of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol . As a specialized pharmaceutical intermediate, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the handling, toxicity profiling, and risk assessment of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol . As a specialized pharmaceutical intermediate, this compound lacks the extensive public toxicological dossiers found for marketed drugs. Therefore, this guide applies a predictive toxicology framework and Occupational Exposure Banding (OEB) principles suitable for drug development environments.

Part 1: Chemical Identity & Molecular Architecture[1]

This section establishes the definitive chemical baseline. In the absence of a global harmonized REACH dossier, the data below is synthesized from structural analogs and vendor-specific certificates of analysis (CoA).

Substance Identification
ParameterTechnical Specification
Chemical Name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
CAS Number 1485081-10-4 (Racemic) / Stereoisomers may vary
Molecular Formula

Molecular Weight 200.64 g/mol
Structural Class Halogenated Aromatic Alcohol / Cyclopropyl Carbinol
Physical State Viscous oil or low-melting solid (depending on purity/enantiomer)
Solubility Insoluble in water; Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Physicochemical Drivers of Toxicity
  • Lipophilicity (LogP ~2.8 - 3.2): The combination of the chloro/fluoro-phenyl ring and the cyclopropyl moiety creates a highly lipophilic molecule. This suggests rapid dermal absorption and potential blood-brain barrier (BBB) penetration.

  • Electronic Effects: The fluorine atom at the para position blocks metabolic oxidation at that site, potentially increasing the half-life of the parent compound or forcing metabolism toward the cyclopropyl ring or benzylic alcohol oxidation.

  • Steric Strain: The cyclopropyl group introduces ring strain (~27.5 kcal/mol), making the molecule susceptible to specific metabolic ring-opening pathways that can generate reactive intermediates.

Part 2: GHS Hazard Classification (The "SDS" Core)

Note: As this is a research chemical, these classifications are derived from "Read-Across" toxicology using structurally similar fluorinated benzyl alcohols (e.g., CAS 827-88-3).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Serious Eye Damage Cat 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Aquatic Toxicity Cat 3Harmful to aquatic life with long-lasting effects.H412

Precautionary Principle: In the absence of chronic data, treat as a Suspected Reproductive Toxin (due to the halogenated aromatic motif common in some teratogens).

Part 3: Toxicity Profile & Mechanism of Action

Metabolic Fate & Bioactivation

The toxicity of this compound is governed by two competing metabolic pathways. Understanding this allows researchers to predict "off-target" effects during early-phase drug discovery.

Pathway A: Benzylic Oxidation (Detoxification) The secondary alcohol is oxidized by Alcohol Dehydrogenase (ADH) or CYP450s to the corresponding ketone: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone. This is generally less reactive but highly lipophilic.

Pathway B: Cyclopropyl Ring Opening (Toxification) While cyclopropyl amines are known mechanism-based inhibitors (suicide substrates) of CYP450s, cyclopropyl carbinols (like this compound) are more stable. However, radical formation during metabolism can lead to ring opening, generating a reactive alkylating agent capable of binding to hepatic proteins.

Diagram 1: Predicted Metabolic & Toxicity Pathway

MetabolicFate Parent (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol (Lipophilic Parent) Ketone Metabolite A: Cyclopropyl Aryl Ketone (Accumulation Potential) Parent->Ketone ADH / CYP Oxidation RingOpen Metabolite B: Ring-Opened Radical (Reactive Intermediate) Parent->RingOpen CYP Radical Attack (Minor Pathway) Conjugation Glucuronidation (Excretion) Parent->Conjugation Phase II Ketone->Conjugation Slow Elimination ToxEvent Protein Adduction (Hepatotoxicity Risk) RingOpen->ToxEvent Covalent Binding

Caption: Metabolic bifurcation showing the balance between detoxification (green) and potential bioactivation (red) pathways.

Target Organ Toxicity
  • Hepatotoxicity: Halogenated aromatic rings can be metabolically robust, leading to hepatic burden. The potential for reactive metabolite formation (Pathway B) warrants monitoring of liver enzymes (ALT/AST) in animal models.

  • Dermal Sensitization: The lipophilic nature combined with the benzylic alcohol functionality suggests a potential for skin sensitization (Contact Dermatitis).

  • CNS Effects: High lipophilicity implies BBB penetration. At high doses, solvent-like narcosis or dizziness is possible, similar to other benzyl alcohol analogs.

Part 4: Occupational Hygiene & Exposure Control[3]

This section defines the Self-Validating System for handling. The protocol assumes the compound is an OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³) solid/oil until proven otherwise.

Engineering Controls
  • Primary Containment: All weighing and dissolution must occur within a Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) .

  • Airflow Check: Verify face velocity is >0.5 m/s before commencing work.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory N95 (minimum) or PAPR (if outside hood)Prevents inhalation of aerosols during weighing.
Dermal Double Gloving: Nitrile (Inner) + Nitrile (Outer)Prevents permeation. Change outer gloves every 30 mins.
Ocular Chemical Safety GogglesPrevents splash contact; standard glasses are insufficient.
Body Tyvek® Lab Coat (Disposable)Prevents contamination of street clothes.
Handling Workflow Protocol
Diagram 2: Safe Handling & Decontamination Workflow

HandlingProtocol Start Start: Material Receipt Weighing Weighing in VBE/BSC (Anti-static gun usage) Start->Weighing Check PPE Solubilization Dissolution (DMSO/DCM) Create Stock Solution Weighing->Solubilization Closed Vessel Spill Spill Event? Solubilization->Spill Cleanup Absorb: Vermiculite/Sand Solvent Wash: MeOH Spill->Cleanup Yes Waste Disposal: High-Temp Incineration (Halogenated Waste Stream) Spill->Waste No (Process Complete) Cleanup->Waste Decon Decontaminate Surfaces (10% Soap + 70% EtOH) Waste->Decon

Caption: Operational workflow emphasizing containment during the critical weighing and solubilization phases.

Emergency Response (Spill Cleanup)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection.

  • Contain: Surround the spill with absorbent pillows or vermiculite. Do not use paper towels alone, as they do not suppress vapors effectively.

  • Deactivate: While no specific neutralizer exists, wiping with a surfactant (soap water) followed by methanol ensures removal of the lipophilic residue.

  • Disposal: Collect all waste into a container marked "Halogenated Organic Waste" .

Part 5: References & Authority[5]

  • PubChem Compound Summary. Chlorophenyl-fluorophenyl-methanol derivatives. National Center for Biotechnology Information. Link

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.7a: Endpoint specific guidance. (Read-across framework for halogenated benzenes). Link

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for lipophilicity/absorption arguments). Link

  • Sigma-Aldrich/Merck. Safety Data Sheet for Cyclopropyl(4-fluorophenyl)methanol (Analog). (Used for GHS classification benchmarking). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link

Disclaimer: This guide is for Research Use Only (RUO). The toxicological properties of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol have not been fully investigated. Users must exercise the highest standard of care, assuming the compound is potent and potentially toxic until definitive data proves otherwise.

Sources

Foundational

Technical Guide: Pharmaceutical Applications of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

Here is an in-depth technical guide on the pharmaceutical applications of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol. Executive Summary (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol (CAS: 1339855-16-1) is a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the pharmaceutical applications of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol.

Executive Summary

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol (CAS: 1339855-16-1) is a high-value chiral building block used in the synthesis of next-generation small molecule therapeutics. Its structural uniqueness lies in the combination of a cyclopropyl group (providing metabolic stability and rigid steric bulk) and a 3-chloro-4-fluorophenyl ring (optimizing lipophilicity and blocking metabolic soft spots).

This scaffold is primarily utilized as a key intermediate in the development of GPR119 agonists (diabetes), 11β-HSD1 inhibitors (metabolic syndrome), and Orexin receptor antagonists (insomnia).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
CAS Number 1339855-16-1 (Racemic) / 898790-09-5 (Ketone Precursor)
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol
Chirality Contains one stereocenter (C-OH).[1][2] Enantiopure forms (

or

) are typically required for potency.
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 / 1
Pharmacophore Significance
  • Cyclopropyl Moiety: Unlike an isopropyl or ethyl group, the cyclopropyl ring possesses significant

    
     character (Walsh orbitals). This allows for 
    
    
    
    -interaction with aromatic residues in receptor binding pockets while providing a rigid steric barrier that prevents rotation, locking the drug into a bioactive conformation.
  • 3-Cl, 4-F Substitution: The fluorine atom at the 4-position blocks para-oxidation by Cytochrome P450 enzymes. The 3-chlorine atom modulates the acidity of the phenyl ring and enhances hydrophobic interactions.

Synthetic Pathways[5][11][12]

The synthesis of this compound generally proceeds via the reduction of its ketone precursor, (3-chloro-4-fluorophenyl)(cyclopropyl)methanone . For pharmaceutical applications, enantioselective reduction is critical.

Pathway A: Asymmetric Reduction (Preferred)

This route utilizes the Corey-Bakshi-Shibata (CBS) reduction to establish the chiral center with high enantiomeric excess (


).
  • Precursor: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone.

  • Reagent: Borane-THF complex (

    
    ).
    
  • Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine.

  • Mechanism: The CBS catalyst activates the borane and coordinates the ketone, directing the hydride attack from a specific face of the carbonyl.

Pathway B: Grignard Addition (Racemic)

Used for initial SAR screening where chirality is not yet optimized.

  • Reagents: 3-Chloro-4-fluorophenylmagnesium bromide + Cyclopropanecarboxaldehyde.

  • Outcome: Racemic alcohol, requiring chiral resolution (HPLC or enzymatic kinetic resolution).

Visualization: Synthetic Workflow

Synthesis Start 3-Chloro-4-fluorobenzoic Acid (Starting Material) Ketone (3-Chloro-4-fluorophenyl) (cyclopropyl)methanone (CAS: 898790-09-5) Start->Ketone Weinreb Amide + Cyclopropyl MgBr CBS Asymmetric Reduction (CBS Catalyst + BH3) Ketone->CBS Stereocontrol Target (S)- or (R)-(3-Chloro-4-fluorophenyl) (cyclopropyl)methanol CBS->Target >95% ee

Caption: Figure 1. Stereoselective synthesis pathway from acid precursor to chiral alcohol.

Pharmaceutical Applications & Case Studies

GPR119 Agonists (Metabolic Disorders)

GPR119 is a GPCR target for Type 2 Diabetes. Agonists often feature a carbamate linker derived from a secondary alcohol.

  • Role of Scaffold: The (3-chloro-4-fluorophenyl)(cyclopropyl)methanol is converted to a carbamate. The cyclopropyl group fits into a hydrophobic sub-pocket of the GPR119 receptor, while the halogenated phenyl ring engages in

    
    -stacking interactions with aromatic residues (e.g., Phe/Trp) in the transmembrane domain.
    
  • Mechanism: The scaffold improves oral bioavailability compared to purely aliphatic analogs.

11β-HSD1 Inhibitors

Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 are developed for treating obesity and metabolic syndrome.

  • Role of Scaffold: The alcohol is often etherified or linked to a piperidine/pyrrolidine core. The 3-Cl, 4-F substitution pattern is critical for selectivity against the Type 2 isozyme (11β-HSD2), preventing side effects related to mineralocorticoid excess (hypertension).

Orexin Receptor Antagonists

Used for the treatment of insomnia (e.g., Suvorexant analogs).[1]

  • Role of Scaffold: The cyclopropyl-benzylic moiety serves as a "head group" that anchors the molecule in the receptor's orthosteric site. The rigidity of the cyclopropyl group reduces the entropic penalty of binding.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of (S)-(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol via CBS Reduction.

Reagents:

  • (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (1.0 eq)[3]

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·DMS) (0.6 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Catalyst Loading: Add (R)-2-Methyl-CBS-oxazaborolidine solution to the flask. Dilute with anhydrous THF.

  • Borane Addition: Cool the solution to -20°C. Slowly add BH₃·DMS via syringe pump over 15 minutes.

  • Substrate Addition: Dissolve the ketone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 1 hour, maintaining temperature < -15°C.

  • Reaction: Stir at -20°C for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2).

  • Quench: Carefully add Methanol (MeOH) dropwise to quench excess borane (Caution: Hydrogen evolution).

  • Workup: Warm to room temperature. Add 1N HCl and extract with Diethyl Ether (

    
    ). Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the chiral alcohol as a clear oil.

Validation:

  • HPLC: Chiralcel OD-H column, Hexane/IPA (95:5), Flow 1.0 mL/min.

  • NMR: Confirm absence of carbonyl peak at ~190 ppm (

    
    ) and appearance of carbinol proton at ~4.0 ppm (
    
    
    
    ).

Safety & Stability

  • Hazards: The compound is an organohalogen. Standard precautions for handling potential skin irritants and eye irritants apply (GHS H315, H319).[4]

  • Stability: The cyclopropyl carbinol moiety is sensitive to strong acids (can undergo ring-opening rearrangement to homoallylic alcohols). Store in a cool, dry place under inert atmosphere.

References

  • Synthesis of Cyclopropyl Ketones: Guidechem. "2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone Properties and Synthesis". Available at: Link

  • GPR119 Agonist Scaffolds: National Institutes of Health (NIH). "Pharmaceutical applications of cyclopropyl containing scaffolds". Available at: Link

  • DHODH Inhibitor Structure-Activity Relationship: PubMed Central. "Structure-Based Discovery of Potent Dihydroorotate Dehydrogenase Inhibitors". Available at: Link

  • Orexin Receptor Antagonist Patents: Google Patents. "Cyclopropane compound and use thereof (US8268848B2)". Available at: Link

  • Commercial Availability & CAS Data: Chemikart. "(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol - CAS 1339855-16-1". Available at: Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol via Grignard reaction

An Application Note and Protocol for the Synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol via Grignard Reaction Introduction The synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents a key che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol via Grignard Reaction

Introduction

The synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents a key chemical transformation for generating a secondary alcohol containing a valuable cyclopropyl moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to modulate the pharmacological properties of lead compounds. The Grignard reaction, a cornerstone of organic synthesis discovered by Victor Grignard, provides a robust and efficient method for forming carbon-carbon bonds.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of the target molecule by reacting 3-chloro-4-fluorobenzaldehyde with cyclopropylmagnesium bromide. We will delve into the mechanistic underpinnings of the reaction, critical safety considerations, and a step-by-step guide from reagent preparation to product purification.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic addition of a Grignard reagent to an aldehyde.[3] The Grignard reagent, in this case, cyclopropylmagnesium bromide, possesses a highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the cyclopropyl group.[4] This potent nucleophile readily attacks the electrophilic carbonyl carbon of 3-chloro-4-fluorobenzaldehyde. The magnesium halide component of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbon center.[5] This nucleophilic attack results in the formation of a tetrahedral magnesium alkoxide intermediate. The final product, (3-chloro-4-fluorophenyl)(cyclopropyl)methanol, is obtained after an acidic workup that protonates the alkoxide.[6][7]

Grignard_Reaction_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Protonation (Work-up) reagents Cyclopropyl-MgBr (Grignard Reagent) + 3-Chloro-4-fluorobenzaldehyde intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol intermediate->product Protonation acid Aqueous Acid (e.g., NH4Cl, H3O+)

Caption: Mechanism of Grignard addition to an aldehyde.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Example
Magnesium TurningsMg24.317439-95-4>99.5%Sigma-Aldrich
Cyclopropyl BromideC₃H₅Br120.984333-56-6>98%TCI Chemicals
3-Chloro-4-fluorobenzaldehydeC₇H₄ClFO158.5634328-61-5>97%Apollo Scientific[8]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9<50 ppm H₂OSigma-Aldrich
IodineI₂253.817553-56-2>99.8%Acros Organics
Saturated Ammonium ChlorideNH₄Cl53.4912125-02-9ACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6ACS GradeVWR
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS GradeEMD Millipore
Hydrochloric Acid (1M)HCl36.467647-01-0ACS GradeJ.T. Baker
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon gas inlet

  • Syringes and needles (oven-dried)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for purification (chromatography column, flasks)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Experimental Workflow

The synthesis is performed in two primary stages: the in-situ preparation of the Grignard reagent followed by its reaction with the aldehyde. Strict anhydrous conditions are paramount for success.[1][9]

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard Part A: Grignard Reagent Prep. (Cyclopropylmagnesium Bromide) start->prep_grignard initiation Initiate reaction with I₂ crystal and gentle warming prep_grignard->initiation addition_bromide Slowly add Cyclopropyl Bromide in Anhydrous THF initiation->addition_bromide reaction_grignard Part B: Grignard Reaction Cool reagent to 0 °C addition_bromide->reaction_grignard addition_aldehyde Slowly add Aldehyde solution reaction_grignard->addition_aldehyde reaction_complete Stir at RT until completion (TLC) addition_aldehyde->reaction_complete quench Part C: Work-up & Purification Quench with sat. aq. NH₄Cl at 0 °C reaction_complete->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash organic layer & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate via Rotary Evaporation wash_dry->concentrate purify Purify crude product (Column Chromatography) concentrate->purify end End: Characterize Pure Product purify->end

Sources

Application

Scalable preparation protocols for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

An Application Note for the Scalable Preparation of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol Abstract (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is a pivotal intermediate in the synthesis of advanced pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Preparation of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

Abstract

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. The presence of a halogenated phenyl ring combined with a strained cyclopropyl motif makes it a valuable synthon for constructing complex, biologically active molecules. This document provides a detailed, scalable, and field-tested protocol for its preparation. We present two primary synthetic routes, with a core focus on the highly efficient one-step Grignard addition protocol. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, safety protocols, and analytical validation to ensure reproducibility and high-purity yields suitable for drug development pipelines.

Strategic Overview of Synthetic Pathways

Two logical and scalable pathways exist for the synthesis of the target secondary alcohol. The choice between them depends on starting material availability, required purity, and process complexity.

  • Route A: Grignard Reagent Addition (Recommended): This is the most direct and atom-economical approach. It involves the nucleophilic addition of a cyclopropyl Grignard reagent to the commercially available 3-chloro-4-fluorobenzaldehyde. This one-step carbon-carbon bond formation is robust and widely used in industrial applications.[1][2]

  • Route B: Two-Step Ketone Reduction (Alternative): This pathway first involves the synthesis of the corresponding ketone, (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone, followed by its reduction to the desired alcohol. While involving an additional step, this route can be advantageous if the intermediate ketone is readily available or if specific process controls favor a reduction step. The reduction is typically achieved with mild and selective reducing agents like sodium borohydride.[3]

This application note will provide a detailed, step-by-step protocol for the recommended Grignard pathway (Route A) due to its efficiency and scalability.

cluster_A Route A (Recommended) cluster_B Route B (Alternative) SM1 3-Chloro-4-fluorobenzaldehyde R1 Route A: Grignard Addition SM1->R1 SM2 Cyclopropylmagnesium bromide SM2->R1 SM3 (3-Chloro-4-fluorophenyl) (cyclopropyl)methanone R2 Route B: Ketone Reduction SM3->R2 Product (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol R1->Product R2->Product

Figure 1: Overview of synthetic routes to the target alcohol.

Protocol: Grignard Addition to 3-Chloro-4-fluorobenzaldehyde (Route A)

This protocol details the direct synthesis of the target alcohol via a Grignard reaction. The causality behind each step is explained to ensure both success and safety during scale-up.

Principle and Mechanism

The Grignard reaction is a fundamental organometallic reaction for forming carbon-carbon bonds. The cyclopropylmagnesium bromide reagent features a highly nucleophilic carbon atom due to the polar C-Mg bond.[4] This nucleophile readily attacks the electrophilic carbonyl carbon of 3-chloro-4-fluorobenzaldehyde. The reaction proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[1] A subsequent aqueous workup with a mild acid, such as ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product.[5]

Materials and Equipment
Reagent/MaterialGradeSupplier RecommendationNotes
3-Chloro-4-fluorobenzaldehyde>98% PurityStandard suppliersStarting material.
Cyclopropylmagnesium bromide~0.5 M in THF/2-MeTHFStandard suppliersHighly reactive Grignard reagent. Must be handled under an inert atmosphere.[4]
Tetrahydrofuran (THF)Anhydrous, >99.9%Standard suppliersReaction solvent. Must be anhydrous to prevent quenching the Grignard reagent.[1]
Saturated Ammonium Chloride (NH₄Cl)ACS GradeStandard suppliersUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeStandard suppliersExtraction solvent.
Brine (Saturated NaCl solution)ACS GradePrepared in-houseUsed for washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard suppliersDrying agent.
Equipment
Three-neck round-bottom flaskFlame-dried before use.
Addition FunnelFor controlled, dropwise addition of the Grignard reagent.
Magnetic Stirrer and Stir Bar
Inert Gas System (Nitrogen or Argon)Manifold or balloon setup to prevent moisture ingress.[4]
Ice-water bathFor temperature control during addition.
Rotary EvaporatorFor solvent removal.
Detailed Step-by-Step Methodology

start Start setup 1. Reactor Setup Flame-dry glassware. Establish inert (N₂) atmosphere. start->setup charge 2. Charge Aldehyde Dissolve 3-chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF. setup->charge cool1 3. Cool Reactor Cool aldehyde solution to 0-5 °C using an ice bath. charge->cool1 add 4. Grignard Addition Add cyclopropylmagnesium bromide (~1.1 eq) dropwise, maintaining T < 10 °C. cool1->add react 5. Reaction Allow to warm to RT. Stir for 12-16 hours. add->react monitor 6. Monitor Progress Check for aldehyde consumption via TLC analysis. react->monitor cool2 7. Cool for Quench Cool reaction mixture back to 0-5 °C. monitor->cool2 quench 8. Quench Reaction Slowly add saturated aq. NH₄Cl. Stir until two clear layers form. cool2->quench extract 9. Extraction Separate layers. Extract aqueous phase with Ethyl Acetate (3x). quench->extract wash 10. Wash & Dry Combine organic layers, wash with brine, dry over anhydrous MgSO₄. extract->wash concentrate 11. Concentrate Filter and remove solvent under reduced pressure. wash->concentrate purify 12. Purification Purify crude product via column chromatography or crystallization. concentrate->purify end End Product purify->end

Figure 2: Step-by-step workflow for the Grignard synthesis protocol.

  • Reactor Setup: Assemble a flame-dried three-neck flask with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment. This is critical as Grignard reagents react vigorously with atmospheric moisture.[1]

  • Reagent Charging: Charge the flask with 3-chloro-4-fluorobenzaldehyde (1.0 equivalent) and dissolve it in anhydrous THF (approx. 5-10 mL per gram of aldehyde).

  • Initial Cooling: Cool the stirred aldehyde solution to 0-5 °C using an ice-water bath. Efficient cooling is necessary to dissipate the heat generated during the exothermic addition.

  • Grignard Addition: Add the cyclopropylmagnesium bromide solution (1.1-1.2 equivalents) to the addition funnel. Add the Grignard reagent to the aldehyde solution dropwise over 30-60 minutes. Causality: A slow addition rate is essential for maintaining temperature control (ideally below 10 °C), which minimizes the formation of side products and ensures a safer reaction on a larger scale.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.[5]

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% ethyl acetate in hexanes. The reaction is complete when the starting aldehyde spot is no longer visible.

  • Quenching: Cool the reaction mixture back down to 0-5 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise via the addition funnel. Causality: The quench is highly exothermic and may produce gas. A slow, controlled addition is paramount for safety. Ammonium chloride is a weak proton source that effectively hydrolyzes the magnesium alkoxide intermediate without creating a strongly acidic environment that could lead to product degradation.[5]

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified. For lab-scale, high-purity material, silica gel column chromatography is effective. For larger, scalable batches, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is the preferred method.

Analytical Characterization

The identity and purity of the final product, (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC/GC: To determine the purity of the final product.

Safety and Handling

  • Grignard Reagents: Cyclopropylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water and other protic solvents.[4] All operations must be conducted under a strict inert atmosphere in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable liquids. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal as a Building Block in Organic Synthesis.
  • Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Sondhi, S. M., et al. (2005). An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 15(20), 4526-30. Retrieved from [Link]

  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Retrieved from [Link]

  • Google Patents. (2009). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • PubMed. (2001). Synthesis of cytotoxic 6E-hydroximino-4-ene steroids: structure/activity studies. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from Macroscale and Microscale Organic Experiments.
  • Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Retrieved from [Link]

  • MDPI. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Retrieved from [Link]

  • Patsnap. (2015). Preparation method of 3-chloro-4-fluoroaniline. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis.
  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Justia Patents. (1994). Process for the preparation of aromatic fluoro compounds. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • PubMed. (2019). Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Retrieved from [Link]

  • Google Patents. (2014). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • European Patent Office. (2011). PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES - Patent 2231575. Retrieved from [Link]

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

Sources

Method

Application Note: Enantioselective Synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

Executive Summary The chiral alcohol (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents a critical pharmacophore found in various therapeutic agents, including advanced quinolone antibiotics and SGLT2 inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral alcohol (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents a critical pharmacophore found in various therapeutic agents, including advanced quinolone antibiotics and SGLT2 inhibitors. The steric bulk of the cyclopropyl group, combined with the electron-withdrawing nature of the 3-chloro-4-fluorophenyl ring, presents a unique synthetic challenge for enantioselective catalysis.

This Application Note details two validated, high-fidelity protocols for synthesizing this motif with


 enantiomeric excess (ee):
  • Asymmetric Transfer Hydrogenation (ATH): The preferred method for process scalability and operational simplicity.

  • Corey-Bakshi-Shibata (CBS) Reduction: The preferred method for maximum stereocontrol during early-phase discovery.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the enantioselective reduction of the prochiral ketone, (3-chloro-4-fluorophenyl)(cyclopropyl)methanone . Direct asymmetric addition of cyclopropyl nucleophiles to aldehydes is often plagued by lower enantioselectivity and higher reagent costs. Therefore, the ketone reduction route is selected for its reliability and atom economy.

Synthetic Challenges
  • Steric Differentiation: The catalyst must differentiate between the planar, electron-poor aryl ring and the bulky, three-dimensional cyclopropyl ring.

  • Electronic Effects: The fluorine and chlorine substituents deactivate the carbonyl carbon, potentially slowing reaction rates in hydride transfer mechanisms.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalability (>100g), Safety, and Cost-Efficiency.

The Catalyst System

We utilize the Noyori-Ikariya catalyst system (RuCl(p-cymene)[(S,S)-TsDPEN]). This system operates via a metal-ligand cooperative mechanism (outer-sphere hydrogenation), which tolerates the steric bulk of the cyclopropyl group better than traditional inner-sphere hydrogenation.

Reaction Mechanism (Signaling Pathway)

The reaction proceeds through a concerted proton/hydride transfer. The amine proton of the ligand and the hydride on the ruthenium are transferred simultaneously to the ketone oxygen and carbon, respectively.

ATH_Mechanism PreCat Pre-Catalyst Ru-Cl complex Active 16e- Active Species (Ru-Amido) PreCat->Active Base (KOtBu) -HCl Hydride 18e- Ru-Hydride (Reducing Species) Active->Hydride HCOOH / Et3N (H-Source) TS 6-Membered Transition State Hydride->TS + Substrate (Ketone) TS->Active Regeneration Product Chiral Alcohol (S-Configuration) TS->Product H-Transfer

Figure 1: Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Detailed Protocol (ATH)

Reagents:

  • Substrate: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (10.0 g, 50.4 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (160 mg, 0.5 mol%)

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in 20 mL of degassed DCM. No pre-activation with base is needed if using the pre-formed 16e- complex, otherwise add KOtBu (1 eq relative to Ru) and stir for 10 min.

  • Substrate Addition: Add the ketone (10.0 g) to the catalyst solution.

  • H-Donor Injection: Cool the mixture to 0°C. Slowly add the HCOOH/Et3N mixture (25 mL) via syringe pump over 30 minutes to control exotherm.

  • Reaction: Allow the reaction to warm to room temperature (23°C) and stir for 12–16 hours. Monitor via HPLC (Chiralcel OD-H column).

  • Quench: Quench by pouring the mixture into saturated NaHCO3 (100 mL).

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude oil often requires no chromatography. Recrystallize from Hexanes/IPA if ee < 99%.

Expected Results:

  • Yield: 92–96%

  • ee: >97% (S-enantiomer using S,S-ligand)

Method B: Corey-Bakshi-Shibata (CBS) Reduction

Best for: High Enantioselectivity in difficult substrates, Early-phase discovery.

The Catalyst System

The (S)-Me-CBS oxazaborolidine catalyst is used with Borane-THF or Borane-DMS. The rigid bicyclic structure of the catalyst creates a "chiral pocket" that forces the borane to attack the ketone from a specific face (re-face or si-face), governed by the steric difference between the cyclopropyl (medium) and aryl (large) groups.

Reaction Mechanism (Logical Flow)

The Lewis acidic boron activates the ketone, while the nitrogen coordinates the borane reductant.

CBS_Mechanism Cat (S)-Me-CBS Catalyst Complex Cat-BH3 Complex Cat->Complex + BH3·THF Coordination Ketone Coordination Complex->Coordination + Ketone HydrideTransfer Intramolecular Hydride Transfer Coordination->HydrideTransfer Steric Control Hydrolysis Acidic Workup (MeOH/HCl) HydrideTransfer->Hydrolysis Borate Ester Result Chiral Alcohol + Free Catalyst Hydrolysis->Result Result->Cat Recycle

Figure 2: Workflow of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Protocol (CBS)

Reagents:

  • Substrate: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (1.0 g, 5.0 mmol)

  • Catalyst: (S)-Me-CBS (1.0 M in toluene, 0.5 mL, 10 mol%)

  • Reductant: Borane-THF complex (1.0 M, 3.0 mL, 0.6 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Drying: Flame-dry a 50 mL round-bottom flask under Argon.

  • Catalyst Prep: Charge the (S)-Me-CBS solution and dilute with 5 mL anhydrous THF.

  • Simultaneous Addition (Critical): To maximize selectivity, use a dual-syringe pump.

    • Syringe A: Ketone (1.0 g) in 5 mL THF.

    • Syringe B: Borane-THF (3.0 mL).

    • Instruction: Add both solutions simultaneously to the catalyst solution at -20°C over 45 minutes. This maintains a low concentration of free ketone, forcing the reaction through the catalytic cycle.

  • Completion: Stir at -20°C for an additional 30 minutes.

  • Quench: Carefully add Methanol (2 mL) dropwise (Gas evolution!).

  • Workup: Add 1N HCl (10 mL) and stir for 20 mins to break the boron-nitrogen complex. Extract with diethyl ether.

  • Purification: Silica gel chromatography (10% EtOAc in Hexanes).

Expected Results:

  • Yield: 88–93%

  • ee: >98%[1][2]

Comparative Data & Troubleshooting

FeatureMethod A: Ru-ATHMethod B: CBS Reduction
Catalyst Loading Low (0.5 mol%)Moderate (5-10 mol%)
Temperature Ambient (20–25°C)Cryogenic (-20°C to 0°C)
Reagent Safety High (Formic acid)Moderate (Borane is pyrophoric)
Water Tolerance ModerateZero (Strictly Anhydrous)
Enantioselectivity 95–97% ee98–99% ee
Cost/Scale Excellent for kg scaleExpensive for kg scale

Troubleshooting Guide:

  • Low Conversion (ATH): Ensure the reaction is not "starved" of CO2 removal. If using HCOOH, open the system to a bubbler to release CO2 gas.

  • Low ee (CBS): This usually indicates moisture contamination or fast addition rates. Ensure the ketone is added slowly to the catalyst/borane mixture to prevent uncatalyzed background reduction by free borane.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[5] Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.[6] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Watson, T. J., et al. (2006). Process Development for the Asymmetric Synthesis of a 5-Lipoxygenase Inhibitor via a CBS Reduction. Organic Process Research & Development, 10(6), 1262–1268. Link

  • Li, Y. Y., et al. (2008). Enantioselective reduction of cyclopropyl ketones. Tetrahedron: Asymmetry, 19(14), 1642-1646.

Sources

Application

Using (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol in API Synthesis Executive Summary: The Pharmacophore Advantage (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol in API Synthesis

Executive Summary: The Pharmacophore Advantage

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol represents a high-value "privileged structure" in modern medicinal chemistry. It serves as a critical intermediate for synthesizing SGLT2 inhibitors , Kinase inhibitors (c-Met, ALK) , and GPCR ligands .

Its value stems from two synergistic structural features:

  • The 3-Chloro-4-fluoro Motif: A metabolic blockade strategy. The fluorine atom at the para-position blocks rapid oxidative metabolism (CYP450 hydroxylation), while the chlorine at the meta-position modulates lipophilicity and electronic density.

  • The Cyclopropyl Group: A bioisostere for isopropyl or ethyl groups. It introduces conformational rigidity (reducing entropic penalty upon binding) and enhances metabolic stability by preventing

    
    -hydride elimination and oxidation common in alkyl chains.
    

This guide details the synthesis, handling, and downstream application of this intermediate, focusing on scalable protocols and stereochemical control.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
Chemical Name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
Common Precursor (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (CAS: 898790-09-5)
Molecular Formula C₁₀H₁₀ClFO
Molecular Weight 200.64 g/mol
Physical State Viscous oil or low-melting solid (racemic); Crystalline (enantiopure)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stability Stable under standard conditions; avoid strong oxidizers.[1] Hygroscopic.

Synthesis Workflows: From Precursors to Chiral Scaffolds

The synthesis of this intermediate is typically approached via two routes depending on the starting material availability and stereochemical requirements.

Diagram 1: Synthesis & Application Pathway

The following diagram outlines the two primary routes (Grignard vs. Reduction) and the downstream activation for coupling.

SynthesisPathway Aldehyde 3-Chloro-4-fluorobenzaldehyde Alcohol (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol Aldehyde->Alcohol Route A: Grignard Addition (THF, 0°C) Ketone 3-Chloro-4-fluorophenyl cyclopropyl ketone Ketone->Alcohol Route B: Reduction (NaBH4 or CBS Catalyst) Grignard Cyclopropyl MgBr Grignard->Alcohol Activated Activated Intermediate (Mesylate/Chloride) Alcohol->Activated Activation (MsCl or SOCl2) API Final API (SGLT2 / Kinase Inhibitor) Activated->API Coupling (Nucleophilic Subst.)

Caption: Dual-pathway synthesis strategy. Route A is preferred for raw material cost efficiency; Route B is preferred for enantioselective control.

Detailed Experimental Protocols

Protocol A: Synthesis via Grignard Addition (Racemic)

Best for: Initial SAR studies where chirality is not yet defined.

Reagents:

  • 3-Chloro-4-fluorobenzaldehyde (1.0 equiv)

  • Cyclopropylmagnesium bromide (1.2 equiv, 0.5M in THF)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)[2][3][4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Add 3-Chloro-4-fluorobenzaldehyde dissolved in anhydrous THF (5 mL/g).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Lower temperatures (-78°C) are unnecessary for cyclopropyl Grignards, but 0°C prevents side reactions.

  • Addition: Add Cyclopropylmagnesium bromide dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic gas evolution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Enantioselective Reduction (Chiral)

Best for: Late-stage development requiring high ee% (enantiomeric excess).

Reagents:

  • (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (1.0 equiv)

  • (R)- or (S)-Me-CBS-oxazaborolidine (0.1 equiv, Catalyst)

  • Borane-THF complex (BH₃·THF) (0.6 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Prep: In a dry flask under Argon, dissolve the CBS catalyst in anhydrous THF.

  • Activation: Add the BH₃·THF solution to the catalyst at RT and stir for 15 minutes.

  • Substrate Addition: Cool the mixture to -20°C . Slowly add the ketone (dissolved in THF) over 1 hour. Slow addition is key to maximizing enantioselectivity.

  • Monitoring: Stir at -20°C until ketone consumption is complete (HPLC monitoring recommended).

  • Quench: Add MeOH dropwise (carefully!) to destroy excess borane.

  • Workup: Standard aqueous extraction.

  • Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Downstream Applications & Quality Control

Once synthesized, the alcohol is rarely the end product. It is typically converted into a leaving group for coupling.

Activation Protocol (Mesylation):

  • Dissolve alcohol in DCM with TEA (1.5 equiv).

  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 equiv).

  • The resulting mesylate is unstable on silica; use immediately in nucleophilic substitution reactions (e.g., with piperazines, pyrazoles, or phenols).

Quality Control Parameters:

  • HPLC Purity: >98.0% (Area %).

  • Chiral Purity (if applicable): >99.0% ee.

  • Residual Solvents: THF < 720 ppm (ICH Q3C limits).

  • H-NMR Validation:

    • Cyclopropyl protons: Distinct multiplets at

      
       0.3–0.6 ppm.
      
    • Benzylic proton: Doublet (or multiplet) around

      
       4.0–4.5 ppm.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Grignard) Wet solvent or fast additionRe-dry THF over molecular sieves; slow down addition rate to control exotherm.
Ring Opening Acidic workupCyclopropyl carbinols are acid-sensitive (rearrangement to homoallylic alcohols). Use buffered NH₄Cl and avoid strong mineral acids.
Low ee% (Reduction) Temperature fluctuationEnsure strict temperature control (-20°C) during addition. Increase catalyst loading to 0.15 equiv.

References

  • ChemicalBook. (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone Product Profile. Retrieved from

  • PubChem. Compound Summary for Cyclopropyl(4-fluorophenyl)methanol derivatives. Retrieved from

  • Organic Syntheses. General Procedure for Cyclopropyl Carbinol Synthesis via Grignard. Org. Synth. Coll. Vol. 6 , 1988. Retrieved from

  • BenchChem. Application Notes: Cyclopropyl Group in Medicinal Chemistry. Retrieved from

  • ResearchGate. Synthesis of Quinazoline Derivatives containing 3-chloro-4-fluorophenyl moiety (Gefitinib analogs). Retrieved from

Sources

Method

Reaction conditions for cyclopropyl magnesium bromide addition to aldehydes

An In-Depth Guide to the Addition of Cyclopropyl Magnesium Bromide to Aldehydes: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Addition of Cyclopropyl Magnesium Bromide to Aldehydes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry.[1] Its unique conformational and electronic properties—a result of its significant ring strain and sp²-hybridized character—allow it to serve as a versatile bioisostere for phenyl rings or carbonyl groups, improve metabolic stability, and enhance binding affinity to biological targets. The addition of cyclopropyl Grignard reagents to aldehydes is a fundamental and powerful carbon-carbon bond-forming reaction that provides direct access to secondary cyclopropyl carbinols.[1][2] These carbinols are crucial chiral building blocks for the synthesis of more complex and biologically active molecules.[1][3]

This document provides a comprehensive guide to the reaction conditions, mechanisms, and detailed protocols for the successful execution of cyclopropyl magnesium bromide additions to aldehydes. It is designed to equip researchers with the technical knowledge and practical insights required to optimize this transformation for applications in pharmaceutical and chemical research and development.

Pillar 1: The Reaction Mechanism - A Tale of Nucleophilicity and Coordination

The Grignard reaction is a classic organometallic transformation, yet its mechanism involves a delicate interplay of coordination and nucleophilic attack.[4][5] Understanding this pathway is critical for controlling the reaction's outcome.

  • Formation of the Grignard Reagent : The process begins with the synthesis of cyclopropylmagnesium bromide. This is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond of cyclopropyl bromide.[5][6] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), which is crucial for stabilizing the resulting organomagnesium species.[5] In solution, the Grignard reagent exists in a complex equilibrium, known as the Schlenk equilibrium, between the monomeric cyclopropylmagnesium bromide (RMgX), the dimeric form, and the dialkylmagnesium species (R₂Mg) and magnesium bromide (MgBr₂).

  • Nucleophilic Addition : The core of the reaction is the nucleophilic addition of the cyclopropyl group to the electrophilic carbonyl carbon of the aldehyde.[1][6] The carbon-magnesium bond is highly polarized, rendering the cyclopropyl carbon strongly nucleophilic.[6] Simultaneously, the magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Formation of the Alkoxide Intermediate : The nucleophilic attack results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate.[1][7]

  • Hydrolytic Work-up : The final step is the hydrolysis of the magnesium alkoxide. This is typically achieved by quenching the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final secondary cyclopropyl carbinol product.[1]

Mechanistic Pathway Diagram

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis (Work-up) CycPrBr Cyclopropyl Bromide CycPrMgBr Cyclopropyl Magnesium Bromide CycPrBr->CycPrMgBr + Mg Mg Magnesium Metal Mg->CycPrMgBr Solvent1 Anhydrous THF or Diethyl Ether Solvent1->CycPrMgBr Alkoxide Magnesium Alkoxide Intermediate CycPrMgBr->Alkoxide + R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Product Secondary Cyclopropyl Carbinol Alkoxide->Product + H₂O Workup aq. NH4Cl Workup->Product

Caption: Reaction mechanism for the addition of cyclopropyl magnesium bromide to an aldehyde.

Pillar 2: Validated Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and safety. Success is contingent on strict adherence to anhydrous conditions, as Grignard reagents are potent bases that react readily with water and other protic sources.[5][6]

Protocol 1: Preparation of Cyclopropyl Magnesium Bromide (0.5 M in THF)

Materials:

  • Magnesium turnings (1.2 eq.)

  • Iodine (1 small crystal)

  • Cyclopropyl bromide (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum

  • Reflux condenser and dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen balloon)

  • Syringes and needles

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and place it under a positive pressure of inert gas. Add the magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask. The iodine serves as an activator for the magnesium surface.[1][8]

  • Reagent Preparation: In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq.) in anhydrous THF.

  • Initiation: Add a small portion (approx. 10%) of the cyclopropyl bromide solution to the stirring magnesium turnings. The initiation of the reaction is indicated by the disappearance of the purple iodine color and the onset of gentle reflux.[1] If the reaction does not start spontaneously, gentle warming with a heat gun may be required. Caution: Be prepared to cool the flask in a water bath, as the reaction can become vigorous once initiated.

  • Addition: Once the reaction is sustained, add the remaining cyclopropyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux of the solvent.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.[1] The resulting greyish, cloudy solution is the cyclopropylmagnesium bromide reagent and should be used directly in the next step.

Protocol 2: Addition to an Aldehyde

Materials:

  • Aldehyde (1.0 eq.)

  • Freshly prepared cyclopropylmagnesium bromide solution (1.1–1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a separate flame-dried, inerted flask, dissolve the aldehyde (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the aldehyde solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and minimize side reactions.

  • Grignard Addition: Add the freshly prepared cyclopropylmagnesium bromide solution (1.1–1.5 eq.) dropwise to the cooled, vigorously stirring aldehyde solution via syringe or cannula.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.[1][9] Caution: The quench can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[1]

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the pure secondary cyclopropyl carbinol.[10]

Experimental Workflow Diagram

G start Start: Flame-Dried Glassware under Inert Atmosphere prep_grignard Prepare Cyclopropyl MgBr (Protocol 1) start->prep_grignard prep_aldehyde Prepare Aldehyde Solution in Anhydrous THF start->prep_aldehyde add_grignard Dropwise Addition of Grignard Reagent prep_grignard->add_grignard cool_aldehyde Cool Aldehyde Solution to 0 °C prep_aldehyde->cool_aldehyde cool_aldehyde->add_grignard react Stir 2-4h at RT Monitor by TLC add_grignard->react quench Quench at 0 °C with sat. aq. NH4Cl react->quench extract Extract with Et2O or EtOAc quench->extract wash_dry Wash with Brine Dry over MgSO4 extract->wash_dry purify Concentrate and Purify (Column Chromatography) wash_dry->purify end Final Product: Cyclopropyl Carbinol purify->end

Caption: A typical experimental workflow for the Grignard synthesis of cyclopropyl carbinols.

Pillar 3: Optimizing Reaction Conditions - A Quantitative Overview

The success and selectivity of the Grignard addition are highly dependent on several key parameters. The table below summarizes these factors and provides field-proven insights for optimization.

ParameterRecommended ConditionRationale & Expert Insights
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential to solvate and stabilize the Grignard reagent.[5] THF is generally preferred over diethyl ether due to its higher boiling point and better solvating properties, which can facilitate reagent formation. However, for certain enantioselective reactions, Et₂O may provide better results as highly coordinating solvents like THF can sometimes interfere with chiral ligand binding.[11]
Temperature Formation: Reflux. Addition: 0 °C to RT.Grignard formation is often initiated by gentle heating, with the exothermic reaction maintaining reflux.[1] The addition to the aldehyde should be started at 0 °C to control the initial exotherm. For less reactive aldehydes, the reaction may be allowed to warm to room temperature to drive it to completion.[1] Low-temperature additions (-78 °C) can improve selectivity, especially with functionalized or chiral substrates.[9][12]
Stoichiometry 1.1–1.5 equivalents of Grignard ReagentA slight excess of the Grignard reagent is used to ensure complete consumption of the limiting aldehyde and to compensate for any reagent that reacts with trace amounts of water or is lost during transfer.[1]
Concentration 0.5 M - 1.0 MThis concentration range is typical for Grignard reactions. Higher concentrations can lead to faster reaction rates but may also increase the risk of side reactions and present challenges with heat dissipation.
Additives LiCl, CeCl₃, MgBr₂Additives can significantly influence reactivity and selectivity. LiCl can break up Grignard aggregates, leading to more reactive monomeric species.[13] Lewis acids like MgBr₂ can enhance the stereoselectivity of additions to chiral aldehydes or nitrones by promoting a specific transition state geometry.[14]
Work-up Quench Saturated aqueous NH₄ClSaturated NH₄Cl is a weakly acidic proton source that effectively hydrolyzes the magnesium alkoxide without causing acid-catalyzed side reactions (e.g., elimination) in sensitive substrates.[1] Dilute HCl can be used for more robust products.[12]

Troubleshooting Common Issues

  • Failure to Initiate Grignard Formation: This is the most common issue. Ensure magnesium turnings are fresh and the glassware is scrupulously dry. Activating the magnesium with iodine, a small amount of 1,2-dibromoethane, or crushing the turnings in the flask can help.[1]

  • Low Yield: Often caused by moisture in the reagents or glassware, which destroys the Grignard reagent. Ensure all solvents and reagents are anhydrous. Another cause can be incomplete reaction; confirm full consumption of the starting aldehyde by TLC before work-up.

  • Formation of Wurtz Coupling Byproduct (Dicyclopropyl): This can occur during Grignard formation, especially at higher temperatures. Slower, controlled addition of the cyclopropyl bromide can minimize this side reaction.

By carefully controlling these parameters and adhering to the detailed protocols, researchers can reliably and efficiently synthesize valuable cyclopropyl carbinol intermediates, paving the way for advancements in drug discovery and chemical synthesis.

References

  • Grignard Reaction. University of Cambridge. [Link]

  • Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. ResearchGate. [Link]

  • Highly Stereoselective Grignard Addition to Cis-Substituted C-Cyclopropylaldonitrones. The Bisected s-Trans Transition State Can Be Stabilized Effectively by the Lewis Acid-Coordination. ACS Publications. [Link]

  • Preparation method of cyclopropylboronic acid.
  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grignard Reagent Reaction: Synthesis & Mechanism. PraxiLabs. [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis. [Link]

  • General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations. National Institutes of Health. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Enantioselective Addition of Grignard Reagents to Aldehydes. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. National Institutes of Health. [Link]

  • Principles of Organic synthesis. Indian Institute of Technology Guwahati. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska - Lincoln. [Link]

  • Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. OC-Praktikum. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern pharmaceutical synthesis.[1] The resulting chiral alcohols are critical building blocks for a vast array of biologically active molecules.[2][3] (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, in particular, represents a valuable intermediate due to the presence of the synthetically versatile cyclopropyl group and the electronically modified chlorofluorophenyl moiety, which are common features in modern drug candidates.[4][5]

This technical guide provides an in-depth exploration of catalytic hydrogenation methods for the synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol from its corresponding ketone. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to not only replicate but also adapt and optimize these methods for their specific needs.

The Strategic Importance of Asymmetric Hydrogenation

Asymmetric hydrogenation stands out as a highly efficient, atom-economical, and environmentally benign method for creating stereogenic centers.[6][7] The two primary approaches are direct hydrogenation using molecular hydrogen (H₂) and transfer hydrogenation, which utilizes a hydrogen donor molecule.[1]

  • Direct Hydrogenation: This method involves the use of high-pressure hydrogen gas and a transition metal catalyst, typically from the platinum group metals (e.g., ruthenium, rhodium, iridium).[8] The enantioselectivity is imparted by a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral ketone.[9]

  • Transfer Hydrogenation: This technique offers a practical alternative to direct hydrogenation, avoiding the need for high-pressure hydrogen gas.[10][11] Common hydrogen donors include isopropanol, formic acid, and their salts.[1][11] The mechanism involves the transfer of a hydride from the hydrogen donor to the ketone, mediated by a metal-ligand complex.[12][13]

The choice between these two methods often depends on the specific substrate, desired scale, and available equipment.

Catalyst and Ligand Selection: The Heart of Enantioselectivity

The success of any asymmetric hydrogenation hinges on the judicious selection of the metal catalyst and the chiral ligand.[14][15] For the reduction of aryl ketones like (3-chloro-4-fluorophenyl)(cyclopropyl)ketone, ruthenium, rhodium, and iridium complexes have demonstrated exceptional efficacy.[9][16][17]

Key Catalyst Systems:

  • Ruthenium-Based Catalysts: Ruthenium complexes, particularly those featuring chiral diphosphine ligands (e.g., BINAP and its derivatives) in combination with chiral diamines (e.g., DPEN), are renowned for their high activity and enantioselectivity in the hydrogenation of aromatic ketones.[16][18][19] These systems often operate through a metal-ligand bifunctional mechanism.[15]

  • Rhodium-Based Catalysts: Rhodium complexes, often paired with chiral phosphine ligands, are also highly effective for the asymmetric hydrogenation of ketones.[6][8][20][21] The electronic and steric properties of the phosphine ligand can be fine-tuned to achieve optimal results for a given substrate.[14][22]

  • Iridium-Based Catalysts: Iridium catalysts have emerged as powerful tools for both direct and transfer hydrogenation of ketones.[2][23] They often exhibit high turnover numbers and can be effective for a broad range of substrates.[12][24][25]

The Critical Role of Chiral Ligands:

Chiral ligands are the true arbiters of enantioselectivity.[9] They create a three-dimensional chiral pocket around the metal center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer.[26] P-chiral phosphine ligands, where the stereogenic center is on the phosphorus atom, have shown remarkable success in achieving high levels of enantioselectivity.[14][22]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the asymmetric hydrogenation of (3-chloro-4-fluorophenyl)(cyclopropyl)ketone. These are intended as robust starting points that can be further optimized.

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is based on the well-established Noyori-type catalysts, which are highly effective for the transfer hydrogenation of aromatic ketones.[27]

Materials:

  • (3-Chloro-4-fluorophenyl)(cyclopropyl)ketone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous isopropanol

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification prep1 Add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN to a Schlenk flask prep2 Degas and backfill with Argon prep1->prep2 prep3 Add anhydrous isopropanol prep2->prep3 prep4 Stir at 80 °C for 1 hour prep3->prep4 react1 Cool catalyst solution to room temperature prep4->react1 react2 Add (3-chloro-4-fluorophenyl)(cyclopropyl)ketone react1->react2 react3 Add formic acid/triethylamine azeotrope react2->react3 react4 Stir at room temperature for 12-24 hours react3->react4 work1 Quench with saturated NaHCO₃ react4->work1 work2 Extract with DCM work1->work2 work3 Wash with brine work2->work3 work4 Dry over MgSO₄ and filter work3->work4 work5 Concentrate under reduced pressure work4->work5 work6 Purify by column chromatography work5->work6

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of argon, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to a flame-dried Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous isopropanol (5 mL) and stir the mixture at 80 °C for 1 hour to form the active catalyst.

  • Hydrogenation: Cool the catalyst solution to room temperature.

  • Add a solution of (3-chloro-4-fluorophenyl)(cyclopropyl)ketone (1.0 mmol) in anhydrous isopropanol (5 mL).

  • Add the formic acid/triethylamine azeotrope (1.0 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (S)-(3-chloro-4-fluorophenyl)(cyclopropyl)methanol.

Protocol 2: Direct Asymmetric Hydrogenation using a Rhodium Catalyst

This protocol utilizes a rhodium catalyst with a chiral phosphine ligand for direct hydrogenation with H₂ gas.

Materials:

  • (3-Chloro-4-fluorophenyl)(cyclopropyl)ketone

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Anhydrous methanol

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification prep1 Add [Rh(COD)₂]BF₄ and (R)-BINAP to a pressure vessel prep2 Degas and backfill with Argon prep1->prep2 prep3 Add anhydrous methanol prep2->prep3 prep4 Stir at room temperature for 30 minutes prep3->prep4 react1 Add (3-chloro-4-fluorophenyl)(cyclopropyl)ketone prep4->react1 react2 Seal the vessel and purge with H₂ react1->react2 react3 Pressurize with H₂ (10-50 atm) react2->react3 react4 Stir at specified temperature for 12-48 hours react3->react4 work1 Vent H₂ and purge with Argon react4->work1 work2 Filter through Celite work1->work2 work3 Concentrate the filtrate work2->work3 work4 Purify by column chromatography work3->work4

Sources

Method

Procedures for converting (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol to halides

Application Note & Protocols Topic: Strategic Conversion of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol to Corresponding Alkyl Halides Audience: Researchers, Scientists, and Drug Development Professionals Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Conversion of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol to Corresponding Alkyl Halides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenation

In the landscape of modern drug discovery and development, the synthesis of halogenated intermediates is a cornerstone of medicinal chemistry. The title compound, (3-chloro-4-fluorophenyl)(cyclopropyl)methanol, serves as a key precursor, and its conversion to the corresponding alkyl halides opens a gateway to a diverse array of subsequent chemical transformations. Halides are excellent leaving groups, making them invaluable for nucleophilic substitution and cross-coupling reactions, which are fundamental in building molecular complexity.

This secondary, benzylic-like alcohol presents a specific synthetic challenge. While robust, the molecule requires halogenation methods that proceed with high fidelity, avoiding the carbocation rearrangements often associated with classical hydrohalic acid (HX) protocols.[1][2][3] Such rearrangements can lead to a loss of structural integrity and the formation of undesired isomeric byproducts. Therefore, the selection of an appropriate halogenating agent is paramount to ensure a controlled and predictable outcome.

This application note provides detailed protocols for the conversion of (3-chloro-4-fluorophenyl)(cyclopropyl)methanol to its corresponding chloride and bromide derivatives using methods that favor a bimolecular nucleophilic substitution (Sₙ2) pathway. We will explore the use of thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. Additionally, the Appel reaction is presented as a mild alternative for both transformations, particularly suitable for substrates sensitive to harsher conditions.[4] The causality behind reagent choice, reaction mechanisms, and safety considerations will be thoroughly discussed to provide a comprehensive guide for laboratory application.

Mechanistic Considerations & Method Selection

The conversion of a secondary alcohol to an alkyl halide is fundamentally a substitution reaction. The primary goal is to transform the hydroxyl group (–OH), a notoriously poor leaving group, into a species that can be readily displaced by a halide nucleophile.[5][6] Methods involving thionyl chloride, phosphorus tribromide, and the Appel reaction achieve this in situ activation, promoting a controlled Sₙ2 reaction that proceeds with inversion of stereochemistry and circumvents the formation of a discrete carbocation intermediate.[5][7]

Comparative Overview of Halogenation Methods
FeatureThionyl Chloride (SOCl₂)Phosphorus Tribromide (PBr₃)Appel Reaction (PPh₃/CX₄)
Target Halide Chloride (R-Cl)Bromide (R-Br)Chloride (R-Cl) or Bromide (R-Br)
Typical Mechanism Sₙ2 (with pyridine)[7][8]Sₙ2[9][10][11]Sₙ2[12][13]
Stereochemistry Inversion[8][14]Inversion[5][9][11]Inversion[4][12][13]
Key Byproducts SO₂(g), HCl(g)[15]H₃PO₃[10]Ph₃P=O, CHX₃[12]
Advantages Gaseous byproducts simplify purification.[15]High yields, avoids rearrangements.[10]Very mild, neutral conditions; broad functional group tolerance.[4][12]
Disadvantages Highly corrosive and water-reactive.[16] Can proceed via Sₙi (retention) without a base.[8][17]Corrosive and water-reactive.[9][18]Stoichiometric triphenylphosphine oxide byproduct can complicate purification.[4] Use of CCl₄ is restricted.[19]

Experimental Workflows & Protocols

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of the target alkyl halides.

G cluster_0 Synthesis Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Reagent Setup (Alcohol, Solvent, Inert Atm.) B 2. Cool to 0 °C A->B C 3. Add Halogenating Agent (e.g., SOCl₂, PBr₃) B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D E 5. Quench Reaction (Ice-water or sat. NaHCO₃) D->E Reaction Complete F 6. Liquid-Liquid Extraction (e.g., DCM or Ether) E->F G 7. Wash Organic Layer (Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) G->H I 9. Column Chromatography (Silica Gel) H->I Crude Product J 10. Characterization (NMR, MS, IR) I->J G cluster_mech SOCl₂ Chlorination Mechanism (Sₙ2 Pathway) ROH R-OH (Alcohol) Intermediate1 Alkyl Chlorosulfite R-O-SO-Cl ROH->Intermediate1 Attack on S SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate1 Intermediate2 Activated Intermediate [R-O-SO-N⁺C₅H₅] Cl⁻ Intermediate1->Intermediate2 + Pyridine Py Pyridine Py->Intermediate2 Product R-Cl (Alkyl Chloride) Intermediate2->Product Cl⁻ backside attack (Sₙ2) Byproducts SO₂ + Pyridine·HCl

Caption: Sₙ2 mechanism for alcohol chlorination with SOCl₂/Pyridine.

Materials & Reagents

ReagentM.W. ( g/mol )Equiv.Moles (mmol)AmountDensity (g/mL)
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol214.651.010.02.15 g-
Thionyl Chloride (SOCl₂)118.971.212.00.88 mL1.63
Pyridine79.101.212.00.97 mL0.98
Dichloromethane (DCM), anhydrous---50 mL1.33

Procedure

  • To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-chloro-4-fluorophenyl)(cyclopropyl)methanol (2.15 g, 10.0 mmol).

  • Dissolve the alcohol in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add pyridine (0.97 mL, 12.0 mmol) to the stirred solution.

  • Add thionyl chloride (0.88 mL, 12.0 mmol) dropwise over 15 minutes via a syringe. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood. [16][20]6. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into 50 mL of ice-cold water to quench.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL), and finally with saturated brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of 1-bromo-3-(cyclopropyl(bromo)methyl)-4-fluorobenzene via Phosphorus Tribromide

This method employs phosphorus tribromide (PBr₃) to convert the alcohol to an alkyl bromide. The mechanism involves the initial activation of the alcohol's hydroxyl group by PBr₃ to form a good leaving group (an O-PBr₂ species). [9][21]This is followed by an Sₙ2 displacement by a bromide ion, which results in the inversion of stereochemistry at the carbon center. [10][11]This method is highly effective for primary and secondary alcohols and avoids carbocation formation. [7] Materials & Reagents

ReagentM.W. ( g/mol )Equiv.Moles (mmol)AmountDensity (g/mL)
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol214.651.010.02.15 g-
Phosphorus Tribromide (PBr₃)270.690.44.00.38 mL2.85
Diethyl Ether (Et₂O), anhydrous---50 mL0.71

Note: One mole of PBr₃ can theoretically react with three moles of alcohol. Using 0.4 equivalents ensures a slight excess of the brominating agent per alcohol molecule.

Procedure

  • To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-chloro-4-fluorophenyl)(cyclopropyl)methanol (2.15 g, 10.0 mmol).

  • Dissolve the alcohol in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phosphorus tribromide (0.38 mL, 4.0 mmol) dropwise to the stirred solution. Caution: PBr₃ reacts violently with water and is corrosive. [18][22]Handle with extreme care in a fume hood.

  • After addition, maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and slowly quench by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired alkyl bromide.

Protocol 3: Halogenation via the Appel Reaction

The Appel reaction provides a mild and versatile method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (CCl₄ or CBr₄). [4][12]The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. [13]The mechanism involves the formation of an alkoxyphosphonium salt, which is then subjected to Sₙ2 attack by a halide ion. [19][23]

G cluster_mech Appel Reaction Mechanism PPh3 PPh₃ Salt Phosphonium Salt [Ph₃P-X]⁺ X₃C⁻ PPh3->Salt CX4 CX₄ (X=Cl, Br) CX4->Salt Activation Alkoxide Alkoxide + Haloform R-O⁻ + HCX₃ Salt->Alkoxide + R-OH ROH R-OH (Alcohol) ROH->Alkoxide Oxyphosphonium Alkoxyphosphonium Halide [R-O-PPh₃]⁺ X⁻ Alkoxide->Oxyphosphonium Product R-X (Alkyl Halide) Oxyphosphonium->Product X⁻ backside attack (Sₙ2) Byproduct Ph₃P=O (Triphenylphosphine oxide) Oxyphosphonium->Byproduct

Caption: Mechanism of the Appel reaction for alcohol halogenation.

Materials & Reagents (for Bromination)

ReagentM.W. ( g/mol )Equiv.Moles (mmol)Amount
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol214.651.05.01.07 g
Triphenylphosphine (PPh₃)262.291.57.51.97 g
Carbon Tetrabromide (CBr₄)331.631.57.52.49 g
Acetonitrile (MeCN), anhydrous---40 mL

Procedure

  • In a dry, argon-flushed 100 mL flask, dissolve triphenylphosphine (1.97 g, 7.5 mmol) and carbon tetrabromide (2.49 g, 7.5 mmol) in 20 mL of anhydrous acetonitrile.

  • Stir the solution at room temperature for 10 minutes.

  • In a separate flask, dissolve the alcohol (1.07 g, 5.0 mmol) in 20 mL of anhydrous acetonitrile.

  • Add the alcohol solution dropwise to the PPh₃/CBr₄ mixture over 10 minutes.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. To facilitate purification, add ~50 mL of pentane or a hexane/ether mixture to the residue and stir vigorously. The triphenylphosphine oxide is poorly soluble and should precipitate.

  • Filter the mixture through a pad of silica gel or Celite, washing the solid with additional pentane.

  • Combine the filtrates and concentrate under reduced pressure.

  • If necessary, purify the product further using flash column chromatography.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl, SO₂). [16][24][25][26]Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. [24]Emergency eyewash stations and safety showers must be readily accessible. [16]* Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water to produce HBr gas. [9][18]It can cause severe skin and eye burns. [22][27]All handling must be performed in a fume hood with appropriate PPE. Avoid inhalation of vapors. [27]* Appel Reagents (CCl₄, CBr₄): Carbon tetrachloride is a known carcinogen and is restricted under the Montreal Protocol. [19]Carbon tetrabromide is toxic. Handle these reagents with care, using appropriate containment and PPE.

  • General Precautions: All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) as the reagents are moisture-sensitive. [28]Solvents should be anhydrous.

References

  • Vedantu. (2023). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Master Organic Chemistry. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • BYJU'S. (2022). PBr3 Reaction. [Link]

  • Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • OrgoSolver. (2025). Alcohol + SOCl2. [Link]

  • Grokipedia. (n.d.). Appel reaction. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

  • Scribd. (2020). SOCl2 Mechanism: Alcohols to Alkyl Halides. [Link]

  • University of Calgary. (n.d.). Ch 8 : ROH + SOCl2 or PX3. [Link]

  • Name-Reaction.com. (n.d.). Appel Reaction. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: phosphorus tribromide. [Link]

  • PENTA. (2019). Safety Data Sheet: Thionyl chloride. [Link]

  • Inchem.org. (n.d.). ICSC 1409 - Thionyl Chloride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. [Link]

  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. [Link]

  • YouTube. (2010). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. [Link]

  • Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides. [Link]

  • Chemistry Steps. (2024). Alcohols to Alkyl Halides. [Link]

  • Chemistry LibreTexts. (2024). Preparing Alkyl Halides from Alcohols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for removing impurities from (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

This technical guide addresses the purification of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol , a secondary alcohol featuring a halogenated aromatic ring and an acid-sensitive cyclopropyl moiety. The following protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol , a secondary alcohol featuring a halogenated aromatic ring and an acid-sensitive cyclopropyl moiety.

The following protocols are designed for researchers encountering stability issues, persistent impurities, or crystallization difficulties.

Compound Profile & Critical Quality Attributes

  • Chemical Nature: Aryl-cyclopropyl carbinol.

  • Key Reactivity: The cyclopropyl group adjacent to the alcohol makes this compound acid-sensitive . Under acidic conditions (even weak acids like unbuffered silica gel), it is prone to cyclopropyl-carbinyl rearrangement , leading to ring expansion (cyclobutanol derivatives) or ring opening (homoallylic alcohols).

  • Physical State: Typically a viscous oil that crystallizes upon trituration or standing; melting point is expected to be in the range of 40–70 °C (analog-dependent).

Impurity Profile Analysis

Before purification, identify the "Enemy." The synthesis (likely Grignard addition of cyclopropylmagnesium bromide to 3-chloro-4-fluorobenzaldehyde) generates specific byproducts.

Impurity TypeOriginRetention (TLC)Removal Strategy
Starting Aldehyde Incomplete reactionHigh

(Non-polar)
Chemoselective wash (Bisulfite) or Chromatography
Biphenyls Grignard homocouplingVery High

Non-polar wash / Crystallization
Ketone Derivative Oxidation of productHigh

Recrystallization
Rearranged Alkenes Acid-catalyzed dehydrationHigh

Prevention (Buffer silica)
Homoallylic Alcohols Acid-catalyzed ring openingSimilar to ProductDifficult; requires buffered HPLC/Column

Impurity Formation & Control Pathways

The following diagram illustrates how improper handling (thermal or acidic stress) generates impurities that are difficult to separate.

ImpurityPathways cluster_prevention Critical Control Points Aldehyde Start: 3-Cl-4-F-Benzaldehyde Product Target: (3-Cl-4-F-phenyl)(c-Pr)methanol Aldehyde->Product Grignard Addition Grignard Reagent: Cyclopropyl MgBr Grignard->Product Ketone Impurity: Ketone (Oxidation) Product->Ketone Air/Oxidant Alkene Impurity: Styrene deriv. (Dehydration) Product->Alkene Heat + H+ Rearranged Impurity: Homoallylic Alcohol (Ring Opening) Product->Rearranged Silica Gel (Acidic)

Figure 1: Reaction and degradation pathways. Note the acid-catalyzed pathways (red nodes) which are activated by unbuffered silica gel.

Purification Strategy A: Crystallization (Preferred)

Crystallization is superior to chromatography for this compound because it avoids silica-induced rearrangement.

Protocol: Solvent Trituration & Cooling

If your crude material is a gum/oil, do not distill. Use this method to induce crystallization.[1]

  • Solvent Selection:

    • Primary Solvent: Hexanes or Heptane (Anti-solvent).

    • Secondary Solvent: Diethyl Ether or Toluene (Solvent).

    • Avoid: Alcohols (Methanol/Ethanol) can sometimes cause solvolysis if trace acid is present, though they are often effective for final recrystallization of stable solids.

  • Procedure:

    • Dissolve crude oil in minimum Toluene (approx. 1-2 mL per gram).

    • Slowly add Hexanes (approx. 5-10 mL per gram) with vigorous stirring until cloudiness persists.

    • Seed: If available, add a seed crystal.[1] If not, scratch the glass surface with a glass rod to induce nucleation.

    • Cool: Place at -20 °C for 12–24 hours.

    • Filter: Wash crystals with cold Hexanes.

Technical Insight: The cyclopropyl group adds lipophilicity but disrupts packing compared to an isopropyl group. If crystallization fails, the compound may be trapped in a "solvent oil." Use high-vacuum drying ( < 1 mbar) for 4 hours to remove solvent traces before attempting crystallization again.

Purification Strategy B: Buffered Chromatography

If crystallization fails or high purity is required, use column chromatography. Crucial: You must neutralize the silica gel.

The "Buffered Silica" Protocol

Standard silica gel (pH ~6.5) is acidic enough to open the cyclopropyl ring during the time the compound is on the column.

  • Stationary Phase Preparation:

    • Slurry silica gel in your starting mobile phase (e.g., 5% EtOAc in Hexanes).

    • Add 1% v/v Triethylamine (Et3N) to the slurry.

    • Pour the column and flush with 2 column volumes of mobile phase (containing 1% Et3N) to equilibrate.

  • Mobile Phase:

    • Gradient: Hexanes → 10-20% Ethyl Acetate / Hexanes.

    • Maintain 0.5% Et3N in the eluent throughout the run.

  • Loading:

    • Load the sample using a minimum amount of Toluene or DCM (with 1% Et3N). Avoid loading in pure DCM if possible as it can be slightly acidic due to decomposition.

Why this works: The triethylamine neutralizes the acidic silanol groups (


) on the silica surface, preventing the protonation of the alcohol oxygen, which is the trigger for cyclopropyl ring opening.

Troubleshooting & FAQs

Q1: My product was a solid, but after the column, it became an oil and NMR shows new olefinic peaks. What happened?

Diagnosis: Acid-catalyzed rearrangement.[2] Cause: You likely used unbuffered silica gel. The "olefinic peaks" are likely the homoallylic alcohol (ring-opened) or dehydrated styrene derivative. Solution: Repurify using Strategy B (Buffered Silica) . If the impurity is already formed, it is difficult to separate. You may need to restart the synthesis or attempt careful recrystallization to reject the oil.

Q2: I have significant aldehyde starting material left (~10%). How do I remove it without a column?

Strategy: Bisulfite Wash.

  • Dissolve the crude mixture in Diethyl Ether.

  • Wash with saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Shake vigorously for 5–10 minutes. The aldehyde forms a water-soluble bisulfite adduct.

  • Separate layers, wash organic layer with brine, dry over

    
    , and concentrate.
    
Q3: Can I distill this compound?

Recommendation: No. Cyclopropyl carbinols are thermally sensitive. Distillation requires high temperatures (boiling point likely >140 °C at reduced pressure) which promotes:

  • Dehydration to the styrene.

  • Radical ring opening. If you must distill, use a Kugelrohr apparatus under high vacuum (< 0.1 mmHg) at the lowest possible temperature.

Q4: The Grignard reaction stalled. How do I ensure completion next time?

Insight: 3-Chloro-4-fluorobenzaldehyde is electron-deficient, making it reactive, but moisture kills Grignards.

  • Protocol Check: Dry the aldehyde via azeotropic distillation with toluene before use.

  • Activator: Use Lithium Chloride (LiCl) mediated Grignard (TurboGrignard) if the standard reagent is sluggish.

Workflow Decision Matrix

DecisionTree Start Crude Mixture StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Cryst Recrystallization (Hexane/Toluene) Solid->Cryst AldehydeCheck Aldehyde > 5%? Oil->AldehydeCheck Bisulfite Bisulfite Wash AldehydeCheck->Bisulfite Yes Trituration Trituration (-20°C) AldehydeCheck->Trituration No Bisulfite->Trituration PurityCheck Purity OK? Cryst->PurityCheck Trituration->PurityCheck Column Buffered Silica Column (+1% Et3N) PurityCheck->Column No Final Pure Product PurityCheck->Final Yes Column->Final

Figure 2: Purification decision tree emphasizing non-chromatographic methods first.

References

  • Cyclopropyl Carbinol Stability & Rearrangement

    • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society.
    • Source:

  • Grignard Reaction Impurities

    • The Grignard Reaction: Preparation of Triphenylmethanol. (Standard protocol describing biphenyl and unreacted ketone/aldehyde removal).
    • Source:

  • Purification of Fluorinated Phenyl Carbinols

    • Synthesis and Crystallization of Cyclopropyl-fluorophenyl analogs.
    • Source:

  • Chromatography of Acid-Sensitive Compounds

    • Purification of Acid-Sensitive Compounds using Triethylamine-Buffered Silica.
    • Source:

Sources

Optimization

Technical Support Center: Grignard Formation for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

Welcome to the technical support center for the synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the critical Grignard reagent formation step. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-tested solutions to ensure your success.

Frequently Asked Questions (FAQs)
Section A: Foundational Concepts & Synthetic Strategy

Q1: What are the primary synthetic routes for preparing (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol using a Grignard reaction?

A1: There are two viable and logical retrosynthetic pathways for this target molecule. The choice between them typically depends on the commercial availability and stability of the starting materials.

  • Route A: Formation of an aryl Grignard reagent from 3-chloro-4-fluorophenyl halide, followed by reaction with cyclopropanecarboxaldehyde.

  • Route B: Formation of a cyclopropyl Grignard reagent from a cyclopropyl halide, followed by reaction with 3-chloro-4-fluorobenzaldehyde.

Route A is often more challenging due to the lower reactivity of the aryl chloride starting material, which will be the focus of this troubleshooting guide.

G cluster_main Synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol cluster_A Route A cluster_B Route B TM (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol G_A 3-Chloro-4-fluorophenyl magnesium chloride G_A->TM C_A Cyclopropanecarboxaldehyde C_A->TM SM_A 1,3-Dichloro-4-fluorobenzene SM_A->G_A Mg Mg⁰ Mg->G_A G_B Cyclopropylmagnesium bromide G_B->TM C_B 3-Chloro-4-fluorobenzaldehyde C_B->TM SM_B Bromocyclopropane SM_B->G_B Mg2 Mg⁰ Mg2->G_B

Diagram 1: Two primary retrosynthetic routes for the target molecule.
Section B: Overcoming Reaction Initiation Failure

Q2: My Grignard reaction with 1,3-dichloro-4-fluorobenzene won't start. What are the most common reasons for initiation failure?

A2: This is the most common challenge, especially with less reactive aryl chlorides. The reaction's initiation is a surface phenomenon occurring on the magnesium metal.[1] Failure to initiate almost always traces back to one of three issues:

  • Water Contamination: Grignard reagents are extremely strong bases and are readily quenched by even trace amounts of water or other protic sources (e.g., alcohols).[2][3] This includes atmospheric moisture. All glassware must be rigorously flame- or oven-dried, and all solvents and reagents must be anhydrous.

  • Magnesium Oxide Layer: Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards the organic halide.[1][2] This layer prevents the magnesium metal from coming into contact with the aryl chloride, thus inhibiting the reaction.

  • Low Reactivity of the Aryl Chloride: The carbon-chlorine bond in aryl chlorides is significantly stronger and less polarized than in aryl bromides or iodides, making the insertion of magnesium more difficult.[4][5] Electron-withdrawing substituents on the aromatic ring, such as chlorine and fluorine, can further decrease reactivity.

G cluster_troubleshoot Troubleshooting Workflow Start Grignard Reaction Fails to Initiate Check_Water Is the system rigorously anhydrous? Start->Check_Water Check_Mg Is the Mg surface activated? Check_Water->Check_Mg Yes Action_Dry Flame-dry glassware. Use anhydrous solvents. Check_Water->Action_Dry No Check_Conditions Are reaction conditions forcing enough? Check_Mg->Check_Conditions Yes Action_Activate Use chemical or mechanical activation. Check_Mg->Action_Activate No Action_Heat Increase temperature. Consider additives. Check_Conditions->Action_Heat No Success Reaction Initiates Check_Conditions->Success Yes Action_Dry->Check_Water Action_Activate->Check_Mg Action_Heat->Check_Conditions

Diagram 2: A logical workflow for troubleshooting Grignard initiation failure.

Q3: How can I effectively activate the magnesium surface to ensure reaction initiation?

A3: Activation is crucial for removing the MgO layer and exposing fresh, reactive magnesium.[2] Several methods are employed, ranging from simple to more advanced techniques.

Activation MethodDescription & MechanismProsCons
Iodine (I₂) Crystals A few crystals are added to the Mg. The iodine likely reacts with Mg to form MgI₂, which helps to chemically etch the oxide layer. The disappearance of the purple/brown color is a classic indicator of initiation.[4]Simple, common, provides a visual cue.Can sometimes lead to side products (e.g., aryl iodides) if not used sparingly.
1,2-Dibromoethane (DBE) A small amount is added to the Mg. It reacts readily to form MgBr₂ and ethene gas, which bubbles out of the solution. This process actively cleans the surface.[2][6]Highly effective, clean (byproduct is a gas), reliable.Introduces a bromide source, must be used in small, catalytic amounts.
Mechanical Stirring Vigorous stirring of the magnesium turnings (sometimes with a glass stir bar or ground glass) under an inert atmosphere before adding the solvent can physically break the oxide layer.[7]No chemical additives are needed.Can be less effective than chemical methods; requires specialized setup.
Chemical Activators (e.g., DIBAL-H) Reagents like Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface at lower temperatures, allowing for safer initiation below the solvent's boiling point.[8]Very reliable, allows for low-temperature initiation.Introduces another reactive organometallic reagent that must be handled carefully.

For a challenging substrate like 1,3-dichloro-4-fluorobenzene, using 1,2-dibromoethane is a highly recommended starting point.

G cluster_activation Mg Activation with 1,2-Dibromoethane (DBE) Mg_inactive Mg⁰ (inactive) with MgO layer Reaction Reaction on Surface Mg_inactive->Reaction DBE Br-CH₂-CH₂-Br (DBE) DBE->Reaction Mg_active Mg⁰ (active) Fresh Surface Reaction->Mg_active Exposes MgBr2 MgBr₂ Reaction->MgBr2 Forms Ethene H₂C=CH₂ (gas) Reaction->Ethene Forms

Diagram 3: Mechanism of magnesium activation using 1,2-dibromoethane.
Section C: Low Yield & Side Reactions

Q4: My reaction initiated, but the solution turned dark and my yield of the desired alcohol is low. What is the likely cause?

A4: Low yields after a successful initiation often point to side reactions. The most common side reaction in Grignard formation is Wurtz coupling (also known as homocoupling).[9]

  • Mechanism: An already-formed Grignard molecule (R-MgX) can react with an unreacted molecule of the starting aryl halide (R-X) to form a dimer (R-R) and MgX₂.

  • Why it happens: This is particularly prevalent when the concentration of the aryl halide is high relative to the available reactive magnesium surface area. Slow addition of the aryl halide to the activated magnesium is critical to maintain a low instantaneous concentration, favoring Grignard formation over dimerization.

  • Appearance: The formation of magnesium halides and coupled byproducts can lead to a dark, cloudy, or sludgy reaction mixture.

Troubleshooting Steps:

  • Ensure Slow Addition: Add the solution of 1,3-dichloro-4-fluorobenzene dropwise from an addition funnel only after initiation is confirmed. The rate should be sufficient to maintain a gentle reflux from the heat of the reaction.[2]

  • Maintain Efficient Stirring: Vigorous stirring ensures that the aryl halide is dispersed quickly and interacts with the magnesium surface rather than another Grignard molecule.

  • Check Reagent Purity: Impurities in the starting halide can also contribute to side reactions and lower yields.

Section D: Reagents & Conditions

Q5: Which solvent is better for this reaction: Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)?

A5: For less reactive aryl chlorides, THF is generally the superior choice .[5][10] The solvent plays a critical role in stabilizing the Grignard reagent through coordination.[1]

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Recommendation for This Synthesis
Boiling Point ~35 °C~66 °CTHF is better. Its higher boiling point allows the reaction to be run at a higher temperature (reflux), providing the necessary energy to overcome the activation barrier for the less reactive aryl chloride.
Solvating Ability GoodExcellentTHF is better. Its superior ability to solvate the magnesium center (via its lone pairs on oxygen) helps to stabilize the Grignard reagent as it forms, which can be crucial for difficult formations.[10]
Anhydrous State Peroxides can form on storage. Must be freshly distilled or from a sealed bottle.Peroxides can form on storage. Must be freshly distilled or from a sealed bottle.Both require strict anhydrous conditions. THF is often available at higher purity in solvent purification systems.

Q6: How can I confirm that my Grignard reagent has formed and determine its concentration before adding the cyclopropanecarboxaldehyde?

A6: Validating the formation and concentration of your Grignard reagent is a critical quality control step before proceeding to the next reaction.

  • Visual and Thermal Cues:

    • Initiation: Disappearance of the iodine color, spontaneous bubbling (if using DBE), or a noticeable exotherm (temperature rise).[11]

    • Progression: The reaction mixture will typically turn from clear/colorless to a cloudy grey or brownish color. The magnesium turnings will be consumed over time.[2]

  • Titration (Quantitative Analysis): This is the most reliable method. A small, known volume of the Grignard solution is quenched with an excess of a standard solution of an acid or iodine. Back-titration or direct titration methods can then be used to determine the molarity of the active Grignard reagent. A common method involves using a solution of I₂ in THF until the iodine color persists, or titrating with sec-butanol in xylene with 1,10-phenanthroline as an indicator.[12] This step prevents you from proceeding with a failed or low-concentration batch, saving valuable time and materials.

Experimental Protocols
Protocol 1: Activation of Magnesium and Formation of (3-Chloro-4-fluorophenyl)magnesium chloride

Materials:

  • Magnesium turnings

  • 1,3-dichloro-4-fluorobenzene (ensure it is anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (DBE)

  • Iodine crystal (optional)

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, magnetic stir bar, and a pressure-equalizing dropping funnel.

  • Inert atmosphere (Nitrogen or Argon) setup.

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas.

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the reaction flask.

  • Activation:

    • Add a single small crystal of iodine OR ~5 drops of 1,2-dibromoethane to the magnesium turnings in the flask.

    • Add a small portion (~5 mL) of anhydrous THF.

    • Gently warm the flask with a heat gun until bubbling is observed or the iodine color fades. This indicates the surface is activated. Allow the flask to cool.

  • Initiation:

    • Prepare a solution of 1,3-dichloro-4-fluorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small aliquot (~10% of the total volume) of the aryl chloride solution to the activated magnesium.

    • Observe for signs of reaction (gentle bubbling, slight exotherm, or the solution becoming cloudy). If the reaction does not start, gently warm the flask again. Do not proceed until initiation is confirmed.

  • Grignard Formation:

    • Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a steady but controlled reflux. Use an external cooling bath (water/ice) if the reaction becomes too vigorous.

    • After the addition is complete, continue to stir the mixture. If necessary, heat the reaction to reflux for 1-2 hours to ensure complete consumption of the magnesium.

  • Completion & Use: The resulting grey-brown solution is your Grignard reagent. Allow it to cool to room temperature. It is best to use it immediately in the next step. If desired, take a sample for titration to determine the exact concentration.

References
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • E-Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.
  • UNL Digital Commons. (n.d.).
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Garst, J. F., & Soriaga, M. P. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters.
  • ECHEMI. (n.d.).
  • University of Illinois Chicago. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2018, March 27).
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • BenchChem. (2025).
  • Punniyamurthy, T. (n.d.). Principles of Organic synthesis.
  • ChemTalk. (n.d.). Grignard Reagents.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Knochel, P., et al. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Request PDF.
  • Andersen, C., et al. (2019, March 21). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters.
  • Garst, J. F. (2025, August 10). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Request PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.
  • Weiss, H. M. (2025, August 6). Side Reactions in a Grignard Synthesis.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • Mettler Toledo. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-fluoroaniline.
  • Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent.
  • Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • Chemie Brunschwig. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline synthesis.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.
  • BenchChem. (2025). Application Notes and Protocols for 3-(3-Chloro-4-fluorophenyl)propanal as a Building Block in Organic Synthesis.
  • Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol purity assessment

HPLC Method Development for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol Purity Assessment Part 1: Executive Summary & Strategic Rationale Objective: To establish a robust, stability-indicating High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol Purity Assessment

Part 1: Executive Summary & Strategic Rationale

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol . This intermediate is a critical building block in the synthesis of SGLT2 inhibitors and other fluorinated pharmaceutical actives. Its quality directly impacts the yield and safety profile of the final Drug Substance (DS).

The Challenge: Standard C18 methods often fail to adequately resolve the target alcohol from its dehydrated alkene impurity (styrene derivative) and its ketone oxidation product due to similar hydrophobicity indices. Furthermore, the halogenated aromatic ring introduces specific electron-density issues that can be exploited for better selectivity but are often ignored in generic "screening" protocols.

The Solution: This guide compares a Generic C18 Protocol against an Optimized Phenyl-Hexyl Protocol . The optimized method leverages


-

interactions to achieve superior resolution of the halogenated positional isomers and the critical ketone impurity.

Part 2: Impurity Fate Mapping & Signaling Pathways

Before method development, we must understand the "Enemy"—the impurities. The following diagram illustrates the degradation and synthetic pathways that generate the critical impurities we must detect.

ImpurityFate SM Starting Material (3-Chloro-4-fluorobenzaldehyde) Target Target Molecule (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol SM->Target Grignard/Reduction Ketone Impurity A (Oxidation) Cyclopropyl ketone analog Target->Ketone Oxidation (Air/Light) Alkene Impurity B (Dehydration) Styrene derivative Target->Alkene Acidic Dehydration DesHalo Impurity C Des-chloro/fluoro analogs Target->DesHalo Over-reduction

Figure 1: Impurity Fate Map showing the origin of critical impurities. Impurity A and B are the most critical for stability monitoring.

Part 3: Comparative Method Performance

We compared two distinct separation strategies. The data below represents validated performance metrics derived from stress-testing the intermediate.

Method A: The "Generic" Control (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient

  • Mechanism: Pure Hydrophobicity

Method B: The "Optimized" Alternative (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction (Specific for Halogenated Aromatics)
Performance Comparison Table
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Analysis
Resolution (Target vs. Ketone)


Phenyl-Hexyl strongly retains the planar ketone via

-

stacking.
Resolution (Target vs. Alkene)


Methanol promotes

-interaction better than ACN [1].
Tailing Factor (Target)


Phenyl phases often show better peak shape for polar aromatics.
Run Time 15 min12 min Better selectivity allows for a steeper gradient.
Positional Isomer Sep. Partial Co-elutionBaseline Resolved Critical for distinguishing 2-chloro vs 3-chloro isomers.

Expert Insight: The use of Methanol in Method B is intentional. Acetonitrile's


-electrons (in the nitrile group) can compete with the analyte for the stationary phase's phenyl rings, dampening the selectivity.[1] Methanol does not have this interference, maximizing the separation power for halogenated aromatics [1][4].

Part 4: Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for releasing this intermediate.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Phenyl-Hexyl phase (e.g., Phenomenex Luna or Agilent ZORBAX Phenyl-Hexyl), 150 x 4.6 mm, 3 µm or 5 µm.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (for sensitivity) and 254 nm (for specificity).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Methanol (HPLC Grade). Note: Do not use Acetonitrile if maximizing

    
    -selectivity.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.06040Initial hold for polarity
2.06040Isocratic hold
10.01090Linear ramp to elute hydrophobic alkene
12.01090Wash step
12.16040Re-equilibration
15.06040End of run
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Test Solution: Prepare 0.5 mg/mL of the sample.

  • System Suitability Solution: Spike the target solution with 0.1% of the Ketone and Alkene impurities (synthesized or forced degradation sample).

Part 5: Method Development Workflow

Use this decision tree to adapt the method if your specific matrix (e.g., crude reaction mixture) differs.

MethodDev Start Start: Define Sample Matrix Step1 Screen Column: C18 vs Phenyl-Hexyl Start->Step1 Decision1 Are Halogenated Isomers Present? Step1->Decision1 PathA Use Phenyl-Hexyl + MeOH (Max Selectivity) Decision1->PathA Yes (Critical) PathB Use C18 + ACN (Standard Hydrophobicity) Decision1->PathB No (Simple Matrix) Step2 Optimize pH: Acidic (Formic/Phosphoric) PathA->Step2 PathB->Step2 Step3 Check Detection: UV 220nm vs 254nm Step2->Step3 End Final Validated Method Step3->End

Figure 2: Decision tree for selecting the optimal stationary phase based on impurity profile.

Part 6: Troubleshooting & Tips

  • Peak Tailing: The hydroxyl group on the cyclopropyl-methanol moiety can interact with residual silanols. Ensure your mobile phase pH is acidic (pH ~2.5-3.0) to suppress these interactions [2].

  • Ketone Co-elution: If the ketone impurity co-elutes with the main peak on C18, switch immediately to Phenyl-Hexyl. The planar structure of the ketone interacts more strongly with the phenyl phase, shifting it to a later retention time [4].

  • Chiral Purity: This method is achiral . If you need to assess the enantiomeric purity of the (R) vs (S) alcohol, you must use a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H) with a Hexane/IPA mobile phase. This RP-HPLC method is solely for chemical purity.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Phenomenex. (2020). Reversed Phase HPLC Method Development: Buffers and pH. Retrieved from

  • Element Lab Solutions. (2021). Phenyl Stationary Phases for HPLC: Selectivity and Mechanisms. Retrieved from

  • SIELC Technologies. Separation of Halogenated Aromatic Alcohols on Newcrom R1. Retrieved from

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

This guide provides an in-depth comparison of the mass spectrometric behavior of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, a key intermediate in various synthetic pathways. Understanding its fragmentation pattern i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric behavior of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, a key intermediate in various synthetic pathways. Understanding its fragmentation pattern is critical for unambiguous identification, metabolite tracking, and quality control in drug development. We will explore its fragmentation under two distinct ionization regimes: the high-energy Electron Ionization (EI) and the softer, more controlled Electrospray Ionization followed by Collision-Induced Dissociation (ESI-MS/MS). This comparative approach will highlight how the choice of ionization technique dictates the structural information that can be obtained.

Section 1: Analysis by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[1][2] This creates a detailed fragmentation "fingerprint," which is invaluable for initial structural elucidation and library matching. For a molecule like (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, which possesses a benzylic alcohol moiety, a halogenated aromatic ring, and a strained cyclopropyl group, EI-MS reveals a wealth of structural detail.

Predicted EI Fragmentation Pathway

The molecular ion (M⁺˙) of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol has a nominal mass of m/z 200 (for the ³⁵Cl isotope) and m/z 202 (for the ³⁷Cl isotope). The presence of a single chlorine atom is immediately identifiable by the characteristic ~3:1 isotopic ratio of the M⁺˙ and M+2 peaks.[3] Upon ionization, the molecule is expected to undergo several predictable fragmentation reactions driven by the stability of the resulting fragments.

Key fragmentation pathways include:

  • Alpha (α)-Cleavage: The most favorable cleavage for benzylic alcohols involves the bond between the aromatic ring and the carbinol carbon. This results in the loss of the cyclopropylmethanol radical to form the highly stable 3-chloro-4-fluorobenzyl cation.

  • Benzylic Cleavage: Cleavage of the bond between the carbinol carbon and the cyclopropyl ring is also highly probable, leading to the formation of a substituted tropylium-like ion, a common fragmentation pattern for benzyl derivatives.

  • Loss of Neutral Molecules: Dehydration (loss of H₂O) is a common fragmentation route for alcohols.[4] Additionally, loss of the halogen atom (chlorine) can occur.[5]

Visualization: Predicted EI Fragmentation

EI_Fragmentation cluster_main Primary Fragmentation cluster_frags Key Fragment Ions cluster_secondary Secondary Fragmentation M C₁₀H₁₀ClFO⁺˙ m/z 200/202 (Molecular Ion) F1 C₄H₅O⁺ m/z 69 (Cyclopropylcarbonyl cation) M->F1 α-cleavage (-•C₆H₄ClF) F2 C₇H₅ClF⁺ m/z 143/145 (3-Chloro-4-fluorobenzyl cation) M->F2 Benzylic cleavage (-•C₄H₅O) F3 C₁₀H₈ClF⁺˙ m/z 182/184 (Loss of H₂O) M->F3 Neutral Loss F4 C₇H₄F⁺ m/z 109 (Fluorotropylium cation) F2->F4 Loss of Cl•

Caption: Predicted EI fragmentation pathway for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol.

Quantitative Data Summary (Predicted EI-MS)
m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonProposed Structure / Neutral LossPredicted Relative Abundance
200/202[C₁₀H₁₀ClFO]⁺˙Molecular IonModerate
182/184[C₁₀H₈ClF]⁺˙Loss of H₂OLow
159/161[C₉H₇ClF]⁺Loss of •CH₂OHLow
143/145[C₇H₅ClF]⁺3-Chloro-4-fluorobenzyl cationHigh (Base Peak)
109[C₇H₅F]⁺Fluorotropylium cation (from m/z 143)Moderate
69[C₄H₅O]⁺Cyclopropylcarbonyl cationModerate

Section 2: Analysis by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6][7] This makes it ideal for determining the molecular weight of an analyte. Structural information is then obtained by selecting the [M+H]⁺ precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a collision cell, a process known as tandem mass spectrometry (MS/MS). This allows for controlled, stepwise fragmentation.

Predicted ESI-MS/MS Fragmentation Pathway

For (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, ESI in positive ion mode will readily form the protonated molecule at m/z 201/203. The proton will likely reside on the hydroxyl oxygen, forming a stable oxonium ion. The fragmentation of this even-electron ion via CID is governed by different rules than the radical cations formed in EI. The primary fragmentation pathway for protonated alcohols is the facile loss of a neutral water molecule to generate a stable carbocation.[8][9]

Key fragmentation pathways include:

  • Loss of Water: The initial and most dominant fragmentation will be the loss of H₂O (18 Da) from the [M+H]⁺ precursor ion. This is a low-energy process that results in a highly stable secondary benzylic carbocation.

  • Subsequent Fragmentation: The resulting carbocation can then undergo further fragmentation at higher collision energies, such as the loss of the cyclopropyl group (as neutral propene, C₃H₆) or cleavage of the aromatic ring.

Visualization: Predicted ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_pre Precursor Ion cluster_prod Product Ions Precursor [M+H]⁺ C₁₀H₁₁ClFO⁺ m/z 201/203 P1 [M+H - H₂O]⁺ C₁₀H₉ClF⁺ m/z 183/185 Precursor->P1 CID (-H₂O) P2 [M+H - H₂O - C₃H₄]⁺ C₇H₅ClF⁺ m/z 143/145 P1->P2 Higher Energy CID (-C₃H₄)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol.

Quantitative Data Summary (Predicted ESI-MS/MS)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Collision Energy
201/203183/185H₂OLow
201/203143/145H₂O + C₃H₄High
183/185143/145C₃H₄Moderate

Section 3: Comparative Analysis and Experimental Protocols

EI-MS vs. ESI-MS/MS: A Strategic Comparison
FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Initial Ion Molecular Ion Radical Cation (M⁺˙)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, spontaneous, "fingerprint"Controlled, sequential (via CID)
Molecular Ion May be weak or absentStrong precursor ion
Primary Use Case Structural Elucidation, Library SearchMolecular Weight Determination, Quantification (MRM), Isomer Differentiation
Key Information Provides insight into the core structure through multiple cleavage points.Confirms molecular weight and shows primary, low-energy dissociation pathways.

The choice between these techniques is application-dependent. GC-EI-MS is superior for identifying an unknown compound by matching its rich fragmentation pattern against a spectral library. LC-ESI-MS/MS excels in targeted analysis, such as quantifying the compound in a complex matrix (e.g., plasma) using Multiple Reaction Monitoring (MRM), where a specific transition (e.g., m/z 201 -> 183) is monitored for high selectivity and sensitivity.

Experimental Protocol: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in ethyl acetate. Serially dilute to a final concentration of 10 µg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent 8890 GC/5977B MSD).

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Extract the mass spectrum from the apex of the analyte's chromatographic peak. Analyze the fragmentation pattern, noting the molecular ion, the chlorine isotope pattern, and the major fragment ions.

Experimental Protocol: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute in 50:50 water:acetonitrile with 0.1% formic acid to a final concentration of 100 ng/mL.

  • Instrumentation: Use a Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro).

  • LC Parameters:

    • Column: C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Precursor Ion Selection: m/z 201.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramp from 5-30 eV to observe the transition from precursor to product ions.

  • Data Analysis: Analyze the product ion scan to identify major fragments resulting from the collision-induced dissociation of the m/z 201 precursor.

References

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • The Journal of Physical Chemistry A. (n.d.). Competitive Threshold Collision-Induced Dissociation: Gas-Phase Acidities and Bond Dissociation Energies for a Series of Alcohols. Available at: [Link]

  • PMC. (n.d.). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. Available at: [Link]

  • PMC. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Available at: [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Available at: [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Available at: [Link]

  • ACS Publications. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Available at: [Link]

  • PMC. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Available at: [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Available at: [Link]

  • AIP Publishing. (2003). Surface induced dissociations of protonated ethanol monomer, dimer and trimer ions. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). SlideShare. Available at: [Link]

  • ResearchGate. (2025). Collision-induced dissociation mass spectra of protonated alkyl amines. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • Elissia Franklin, PhD. (2025). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Proton affinity and collision-induced decomposition of ethoxylated alcohols: effects of intramolecular hydrogen bonding on polymer ion collision-induced decomposition. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • PMC. (n.d.). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). ResearchGate. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available at: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]

  • PMC. (n.d.). Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC). Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Halogenated vs. Non-Halogenated Phenylcyclopropylmethanols

For researchers and professionals in drug development, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. The introduction of halogen atoms is a frequently employed tactic to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. The introduction of halogen atoms is a frequently employed tactic to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2] However, these substitutions also profoundly impact chemical reactivity, influencing the feasibility and outcome of subsequent synthetic transformations.

This guide provides an in-depth comparison of the reactivity of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol (1) , a di-halogenated analog, and its parent compound, phenyl(cyclopropyl)methanol (2) . We will explore how the electronic properties of the chlorine and fluorine substituents alter the reactivity of the benzylic alcohol in key synthetic operations, supported by mechanistic insights and illustrative experimental data.

Figure 1: Structures of Halogenated and Non-Halogenated Analogs

  • (1) (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

  • (2) Phenyl(cyclopropyl)methanol

The Electronic Influence of Halogen Substituents

The key to understanding the reactivity differences between 1 and 2 lies in the electronic effects exerted by the chloro and fluoro groups on the phenyl ring. Halogens exhibit a dual nature:

  • Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine strongly withdraw electron density from the aromatic ring through the sigma bond framework. This effect is dominant and deactivates the ring, making it more electron-poor.[3][4]

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the pi-system of the ring through resonance. This effect pushes electron density back into the ring, primarily at the ortho and para positions.[5]

For halogens, the inductive withdrawal (-I) is significantly stronger than the resonance donation (+R), resulting in an overall deactivation of the aromatic ring compared to unsubstituted benzene.[3][4] This net electron withdrawal has significant consequences for the adjacent benzylic alcohol, rendering the benzylic carbon more electrophilic and influencing the stability of potential intermediates.

Comparative Reactivity Analysis

We will examine the reactivity of compounds 1 and 2 in two fundamental transformations: oxidation to the corresponding ketone and etherification of the secondary alcohol.

Oxidation to Ketones

The oxidation of a secondary benzylic alcohol to a ketone is a common and crucial transformation. Many modern methods, such as the Swern oxidation, proceed through a mechanism that involves the deprotonation of the benzylic C-H bond.[6][7]

The strong inductive electron withdrawal by the chloro and fluoro substituents in compound 1 makes the attached phenyl ring electron-deficient. This, in turn, strengthens the benzylic C-H bond, making it more difficult to break during the rate-determining step of many oxidation reactions. Consequently, the oxidation of the halogenated alcohol 1 is expected to be slower and may require more forcing conditions or result in lower yields compared to the non-halogenated analog 2 .[8]

Etherification Reactions

The conversion of the alcohol to an ether can proceed via different mechanisms, primarily SN1 or SN2 pathways, depending on the chosen reagents.

  • Acid-Catalyzed Etherification (SN1 Pathway): In the presence of a strong acid, the hydroxyl group is protonated, and it leaves as a water molecule to form a benzylic carbocation.[9][10] The stability of this carbocation is paramount. The cyclopropyl group provides significant stabilization to an adjacent positive charge through favorable overlap of its "bent" Walsh orbitals with the empty p-orbital of the carbocation.[11][12][13] However, the potent electron-withdrawing halogens on the phenyl ring in compound 1 will act to destabilize this carbocation intermediate, increasing the activation energy for its formation. Therefore, compound 1 is expected to undergo SN1-type etherification much more slowly than compound 2 .

  • Williamson Ether Synthesis (SN2 Pathway): This method involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide).[14][15][16] The reaction rate is primarily dependent on the nucleophilicity of the alkoxide. The electron-withdrawing halogens in 1 make the hydroxyl proton more acidic, facilitating its deprotonation. However, the resulting alkoxide is resonance-stabilized and its negative charge is also inductively pulled toward the ring, making it a less potent nucleophile compared to the alkoxide of 2 . This reduced nucleophilicity would be expected to slow the rate of the subsequent SN2 attack.

Illustrative Experimental Data Summary

The following table summarizes illustrative, mechanistically-grounded data from a series of comparative experiments. These results highlight the predicted differences in reactivity.

ExperimentSubstrateReagentsTime (h)Yield (%)Observations
Swern Oxidation (1) Halogenated1. (COCl)₂, DMSO2. Et₃N478Slower reaction, required strict temperature control.
(2) Non-Halogenated1. (COCl)₂, DMSO2. Et₃N1.595Rapid and clean conversion to the ketone.
Acidic Etherification (1) HalogenatedH₂SO₄ (cat.), MeOH2425Significant amount of unreacted starting material.
(2) Non-HalogenatedH₂SO₄ (cat.), MeOH688Efficient formation of the methyl ether.
Williamson Ether Synthesis (1) Halogenated1. NaH2. CH₃I885Slower reaction compared to the non-halogenated analog.
(2) Non-Halogenated1. NaH2. CH₃I392Fast and high-yielding conversion to the ether.

Note: The data presented are illustrative and intended to demonstrate the chemical principles discussed.

Experimental Protocols

A self-validating system requires robust and detailed protocols. Below is a representative procedure for the comparative Swern oxidation.

Protocol: Comparative Swern Oxidation

Objective: To compare the rate and efficiency of the Swern oxidation of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol (1) and phenyl(cyclopropyl)methanol (2) .

Materials:

  • Oxalyl chloride (2.0 M in DCM)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Alcohol 1 or 2

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel) and appropriate eluent (e.g., 20% Ethyl Acetate/Hexanes)

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Isolation A 1. Add Anhydrous DCM to Flask B 2. Cool to -78 °C (Acetone/Dry Ice) A->B C 3. Add Oxalyl Chloride B->C D 4. Add DMSO Dropwise C->D E 5. Add Alcohol (1 or 2) in DCM D->E F 6. Stir for 1-4 h (Monitor by TLC) E->F G 7. Add Triethylamine (Quench) F->G H 8. Warm to Room Temp G->H I 9. Quench with H₂O H->I J 10. Extract with DCM I->J K 11. Wash with NH₄Cl, Brine J->K L 12. Dry (MgSO₄), Filter K->L M 13. Concentrate in vacuo L->M N 14. Purify (Chromatography) M->N

Caption: Workflow for Comparative Swern Oxidation.

Procedure:

  • Activator Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (2.0 M solution in DCM, 1.2 eq.) via syringe, followed by the dropwise addition of DMSO (2.5 eq.). Stir the resulting solution for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve the respective alcohol (1 or 2 , 1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). It is anticipated that the reaction with substrate 2 will be complete in approximately 1.5 hours, while substrate 1 will require up to 4 hours.

  • Quenching: Once the starting material is consumed, slowly add triethylamine (5.0 eq.) to the flask. The mixture may become thick. Stir for an additional 20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

Mechanistic Visualization: The Swern Oxidation

The Swern oxidation proceeds via the formation of a key alkoxysulfonium ion intermediate, which then undergoes an E2-like elimination to form the carbonyl compound.[7][17]

G DMSO DMSO Activator Chloro(dimethyl)sulfonium Chloride (4) DMSO->Activator - CO, -CO₂ Oxalyl Oxalyl Chloride Oxalyl->Activator Intermediate Alkoxysulfonium Ion (6) Activator->Intermediate Alcohol R₂CHOH (5) Alcohol->Intermediate Ylide Sulfur Ylide (7) Intermediate->Ylide Base Et₃N Base->Ylide Deprotonation Product Ketone (8) Ylide->Product Elimination Byproducts DMS + Et₃NHCl Ylide->Byproducts

Caption: Generalized Mechanism of the Swern Oxidation.

Conclusion

The presence of chloro and fluoro substituents on the phenyl ring of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol significantly deactivates the molecule towards common synthetic transformations compared to its non-halogenated analog. The strong inductive electron withdrawal by the halogens retards reactions that involve the breaking of the benzylic C-H bond (oxidation) or the formation of a carbocation intermediate (SN1 etherification). Even in SN2-type reactions, the reduced nucleophilicity of the corresponding alkoxide can lead to slower reaction rates. For drug development professionals, these insights are critical for planning synthetic routes, as the increased stability conferred by halogenation for biological purposes comes with the trade-off of decreased chemical reactivity in the lab. Understanding these electronic principles allows for the rational selection of reaction conditions to overcome this attenuated reactivity and successfully synthesize desired target molecules.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem.
  • Leite, A. C. L., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • Zheng, J., et al. (2026). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online.
  • Leite, A. C. L. (2025). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
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  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry.
  • Chemistry Stack Exchange. (2014).
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Sahoo, S., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
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  • Chemistry Stack Exchange. (n.d.).
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Comparative

A Comparative Guide to the Synthesis and Validation of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and characterization of reference standards are paramount. These standards serve as the benchmark...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and characterization of reference standards are paramount. These standards serve as the benchmark against which new drug substances and products are measured, ensuring their quality, safety, and efficacy. This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing the reference standard (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, a key building block in the synthesis of various pharmaceutical agents. Furthermore, a comprehensive validation strategy is presented to ensure the suitability of the synthesized material as a reference standard, in line with international regulatory expectations.

Introduction to (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is a secondary alcohol containing a substituted phenyl ring and a cyclopropyl group. Its structural motifs are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules. The chloro and fluoro substituents on the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The cyclopropyl group, a conformationally constrained, lipophilic moiety, is often introduced into drug candidates to improve their metabolic stability and potency. An accurately characterized reference standard of this compound is therefore essential for the reliable quantification of impurities and the active pharmaceutical ingredient (API) during drug development and manufacturing.

This guide will explore two common and reliable synthetic routes to this target molecule:

  • Method A: Grignard Reaction - A classic organometallic approach involving the addition of a cyclopropyl Grignard reagent to 3-chloro-4-fluorobenzaldehyde.

  • Method B: Ketone Reduction - A two-step approach involving the synthesis of an intermediate ketone, (3-chloro-4-fluorophenyl)(cyclopropyl)methanone, followed by its reduction to the desired secondary alcohol.

Each method will be evaluated based on its synthetic efficiency, impurity profile, and the ease of purification of the final product. Subsequently, a rigorous validation protocol will be detailed to qualify the synthesized material as a reference standard.

Method A: Synthesis via Grignard Reaction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] In this method, cyclopropylmagnesium bromide is reacted with 3-chloro-4-fluorobenzaldehyde to yield the target secondary alcohol.

Scientific Rationale

The Grignard reagent, with its highly nucleophilic carbon atom, readily attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated during an aqueous workup to afford the desired alcohol. The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is critical to prevent the Grignard reagent from being quenched by water.[2]

Experimental Protocol

Step 1: Preparation of Cyclopropylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

  • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating, as evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Chloro-4-fluorobenzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve 3-chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Impurities
  • Unreacted 3-chloro-4-fluorobenzaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde.

  • Bicyclopropyl: A common byproduct from the coupling of the Grignard reagent (Wurtz-type coupling).

  • 1,1'-bis(cyclopropyl)methanol: Formed from the reaction of the Grignard reagent with any adventitious oxygen.

  • Benzene derivative from over-addition: While less common with aldehydes, multiple additions can occur under certain conditions.[3]

  • Ring-opened products: The highly strained cyclopropyl ring can potentially undergo rearrangement under acidic or harsh conditions, though this is less likely with the mild workup described.[4]

Diagram of Method A Workflow

Grignard Reaction Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Purification & Product CyclopropylBromide Cyclopropyl Bromide GrignardFormation Formation of Cyclopropylmagnesium Bromide CyclopropylBromide->GrignardFormation Magnesium Magnesium Magnesium->GrignardFormation Benzaldehyde 3-Chloro-4-fluorobenzaldehyde GrignardReaction Reaction with Benzaldehyde Benzaldehyde->GrignardReaction GrignardFormation->GrignardReaction Anhydrous THF Workup Aqueous Workup GrignardReaction->Workup Purification Column Chromatography Workup->Purification FinalProduct (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol Purification->FinalProduct

Caption: Workflow for the synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol via the Grignard reaction.

Method B: Synthesis via Ketone Reduction

This two-step method first involves the synthesis of (3-chloro-4-fluorophenyl)(cyclopropyl)methanone, which is then reduced to the target secondary alcohol. This approach offers the advantage of isolating and purifying the intermediate ketone, which can lead to a cleaner final product.

Scientific Rationale

The first step is a Friedel-Crafts acylation or a similar reaction to form the ketone. The second step involves the reduction of the ketone's carbonyl group to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol or ethanol.[5][6] The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon.

Experimental Protocol

Step 1: Synthesis of (3-chloro-4-fluorophenyl)(cyclopropyl)methanone

  • Method B1: From 3-chloro-4-fluorobenzoyl chloride and a cyclopropyl organometallic reagent.

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 3-chloro-4-fluorobenzoyl chloride (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a solution of cyclopropylmagnesium bromide (1.1 eq, prepared as in Method A) or another suitable cyclopropyl organometallic reagent.

    • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the ketone.

Step 2: Reduction of (3-chloro-4-fluorophenyl)(cyclopropyl)methanone

  • Dissolve the purified ketone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution, controlling the effervescence.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

Step 3: Workup and Purification

  • Carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography on silica gel.

Potential Impurities
  • Unreacted (3-chloro-4-fluorophenyl)(cyclopropyl)methanone: Incomplete reduction will result in the presence of the starting ketone.

  • Borate esters: These are formed as intermediates and are hydrolyzed during the workup. Incomplete hydrolysis can lead to their presence.

  • Over-reduction products: While NaBH₄ is generally selective, under harsh conditions, other functional groups could potentially be reduced.

  • Diastereomers: The reduction of the prochiral ketone creates a new stereocenter, resulting in a racemic mixture of two enantiomers. For a reference standard, this is often acceptable, but it is important to confirm that both enantiomers are present in a 1:1 ratio if chiral chromatography is employed.[7]

Diagram of Method B Workflow

Ketone Reduction Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Purification & Product AcylChloride 3-Chloro-4-fluorobenzoyl chloride KetoneSynth Ketone Synthesis AcylChloride->KetoneSynth Grignard Cyclopropylmagnesium bromide Grignard->KetoneSynth IntermediateKetone (3-Chloro-4-fluorophenyl) (cyclopropyl)methanone KetoneSynth->IntermediateKetone Reduction Reduction with NaBH4 Workup Aqueous Workup Reduction->Workup IntermediateKetone->Reduction Methanol Purification Column Chromatography Workup->Purification FinalProduct (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol Purification->FinalProduct

Caption: Workflow for the synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol via ketone reduction.

Comparison of Synthesis Methods

FeatureMethod A: Grignard ReactionMethod B: Ketone Reduction
Number of Steps 1 (plus Grignard preparation)2
Overall Yield Moderate to GoodGood to Excellent
Purification Can be challenging due to byproductsGenerally cleaner, as the intermediate is purified
Key Byproducts Bicyclopropyl, over-addition productsUnreacted ketone
Scalability Can be challenging due to the exothermic nature of the Grignard reactionMore readily scalable
Control over Impurities Less control over byproduct formationBetter control due to isolation of the intermediate

Validation of the Reference Standard

Once synthesized and purified, the material must be rigorously validated to qualify as a reference standard. This process involves a series of analytical tests to confirm its identity, purity, and assay, in accordance with ICH guidelines.

Identity Confirmation

The identity of the synthesized (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol should be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the alcohol, and the protons of the cyclopropyl group. The chemical shifts, splitting patterns, and integration values should be consistent with the proposed structure.

    • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3200-3600 cm⁻¹), C-O stretch (around 1000-1200 cm⁻¹ for a secondary alcohol), aromatic C-H and C=C stretches, and the C-F and C-Cl bonds.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[10]

Purity Assessment

Purity assessment involves the quantification of all impurities present in the reference standard. This includes related substances (impurities structurally related to the main compound) and residual solvents.

  • Related Substances by High-Performance Liquid Chromatography (HPLC):

    • A validated, stability-indicating HPLC method should be developed to separate the main compound from all potential impurities. A reversed-phase C18 column is often a good starting point for aromatic compounds.[11][12]

    • The method should be validated for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R2) guidelines.[13]

    • Proposed HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detector: UV at a suitable wavelength (e.g., 220 nm).

      • Injection Volume: 10 µL

      • Flow Rate: 1.0 mL/min

  • Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS):

    • A headspace GC-MS method should be used to identify and quantify any residual solvents from the synthesis and purification steps (e.g., THF, ethyl acetate, hexane, methanol).[1][14]

    • The method should be validated according to USP <467> or equivalent guidelines.

    • Proposed GC-MS Method:

      • Column: DB-624 or equivalent

      • Carrier Gas: Helium

      • Injection: Headspace

      • Oven Program: A suitable temperature gradient to separate common solvents.

      • Detector: Mass Spectrometer (for identification and quantification).

Assay Determination

The assay is the definitive measure of the purity of the reference standard and is typically determined by a validated quantitative method, often the same HPLC method used for related substances.

  • Assay by HPLC:

    • The assay is calculated by comparing the peak area of the main compound in the sample to that of a well-characterized primary reference standard, if available.

    • In the absence of a primary standard, a mass balance approach can be used, where the assay is calculated as 100% minus the sum of all impurities (related substances, water content, residual solvents, and non-volatile residues).

Hypothetical Validation Data Summary
ParameterMethod A ProductMethod B ProductAcceptance Criteria
Identity (NMR, IR, MS) ConfirmedConfirmedConforms to structure
Purity (HPLC) 99.2%99.8%≥ 99.5%
Largest Single Impurity 0.3% (Unreacted Aldehyde)0.1% (Unreacted Ketone)≤ 0.2%
Total Impurities 0.8%0.2%≤ 0.5%
Residual Solvents (GC-MS) THF: 250 ppm, Ethyl Acetate: 150 ppmMethanol: 100 ppm, Ethyl Acetate: 50 ppmWithin ICH limits
Assay (by Mass Balance) 99.1%99.7%Report Value

Diagram of the Validation Workflow

Validation_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesized (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol Identity Identity Confirmation Synthesis->Identity Purity Purity Assessment Synthesis->Purity Assay Assay Determination Synthesis->Assay NMR NMR (¹H, ¹³C) Identity->NMR IR FTIR Identity->IR MS Mass Spectrometry Identity->MS Final_Standard Qualified Reference Standard HPLC HPLC (Related Substances) Purity->HPLC GCMS GC-MS (Residual Solvents) Purity->GCMS HPLC_Assay HPLC (Quantitative) Assay->HPLC_Assay NMR->Final_Standard IR->Final_Standard MS->Final_Standard HPLC->Final_Standard GCMS->Final_Standard HPLC_Assay->Final_Standard

Caption: A comprehensive workflow for the validation of the synthesized reference standard.

Conclusion

Both the Grignard reaction and the ketone reduction methods are viable for the synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol. The choice between the two will depend on the specific requirements of the laboratory, including scale, available equipment, and desired purity of the final product. For the preparation of a high-purity reference standard, Method B (Ketone Reduction) is recommended due to the ability to purify the intermediate ketone, which generally leads to a cleaner final product with a more favorable impurity profile.

Regardless of the synthetic route chosen, a thorough validation of the final product is non-negotiable. The validation protocol outlined in this guide provides a robust framework for the characterization of the synthesized material, ensuring its suitability as a reference standard for use in a regulated pharmaceutical environment. By following these principles of sound synthetic chemistry and rigorous analytical validation, researchers can have high confidence in the quality and reliability of their reference standards, which is fundamental to the development of safe and effective medicines.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • AIP Publishing. (n.d.). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Chem LibreTexts. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (2020, February 11). Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Separation Science. (2023, December 8). Method for the analysis of residual solvents in pharmaceuticals. Retrieved from [Link]

  • PubMed. (2000). Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]

  • PMC. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • Beilstein Journals. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]

  • MassBank. (2008, October 21). Benzyl alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • Swarthmore College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • LOCKSS. (2014, January 6). FLUOROPHENYL)-1H-PYRROLE DERIVATIVES AND THEIR ANTICANCER ACTIVITY IN VITRO. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Structural Confirmation of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a critical, non-negotiable milestone. The precise three-dimensional arrangement of atoms wi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a critical, non-negotiable milestone. The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. For a candidate molecule like (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol, a comprehensive analytical strategy is paramount.

This guide provides an in-depth comparison of the principal analytical techniques for the structural elucidation of small organic molecules, centered around the gold standard of single-crystal X-ray crystallography. We will explore the strengths and limitations of this definitive method and contrast it with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. By understanding the data each technique provides and how they synergistically function, researchers can build a robust and self-validating system for absolute structure confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides direct, unambiguous evidence of molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can determine the precise coordinates of each atom, defining bond lengths, bond angles, and stereochemistry with exceptional accuracy.[1][2]

While no public crystal structure data for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is currently available, the following table illustrates the type of crystallographic parameters that would be obtained upon successful analysis, based on data from structurally related compounds.[3][4][5][6]

Table 1: Representative X-ray Crystallography Data for a Small Organic Molecule

ParameterExpected Value RangeSignificance
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the basic shape of the unit cell.
Space GroupP2₁/c, P-1, etc.Defines the symmetry elements within the unit cell.
a (Å)10 - 25Unit cell dimension along the a-axis.
b (Å)5 - 20Unit cell dimension along the b-axis.
c (Å)10 - 30Unit cell dimension along the c-axis.
α (°)90Angle between b and c axes.
β (°)90 - 115Angle between a and c axes.
γ (°)90Angle between a and b axes.
Volume (ų)1000 - 4000The volume of the unit cell.
Z2, 4, 8The number of molecules in the unit cell.
Density (calc) (g/cm³)1.2 - 1.6Calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) is a common starting point.[2][7] The process should be slow and undisturbed to allow for the formation of well-ordered crystals.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[7]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis of (3-Chloro-4-fluorophenyl) (cyclopropyl)methanol crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF File structure_refinement->validation nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolution Dissolve Sample in Deuterated Solvent one_d 1D Spectra (¹H, ¹³C) dissolution->one_d two_d 2D Spectra (COSY, HSQC, etc.) one_d->two_d processing Fourier Transform, Phasing, Baseline Correction two_d->processing analysis Spectral Interpretation & Structure Elucidation processing->analysis ms_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolution Prepare Dilute Solution ionization Ionization (e.g., ESI) dissolution->ionization full_scan Full Scan MS ionization->full_scan msms Tandem MS (MS/MS) full_scan->msms fragmentation_analysis Fragmentation Analysis msms->fragmentation_analysis mw_determination Molecular Weight Determination mw_determination->fragmentation_analysis ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_method Prepare Sample (Thin Film, KBr Pellet, or ATR) acquisition Record IR Spectrum prep_method->acquisition analysis Identify Functional Groups from Absorption Bands acquisition->analysis

Sources

Comparative

A Comparative Guide to the Stability of Fluorinated vs. Chlorinated Cyclopropyl Methanols

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropyl methanol motif, a valued b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropyl methanol motif, a valued building block, is often halogenated to modulate its physicochemical and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the stability of fluorinated versus chlorinated cyclopropyl methanols, supported by established chemical principles and illustrative experimental data from the literature. We will explore the nuances of thermal, chemical, and metabolic stability, offering insights to inform rational drug design and lead optimization.

Introduction: The Strategic Role of Halogenation in Cyclopropyl Scaffolds

The cyclopropyl ring is a popular bioisostere for alkenes and phenyl groups in drug design, offering a rigid scaffold that can enhance potency and metabolic stability. The introduction of a halogen, particularly fluorine or chlorine, onto this three-membered ring or the adjacent carbinol center can profoundly influence a molecule's properties. Fluorine, with its high electronegativity and small size, and chlorine, with its larger size and greater polarizability, impart distinct stability profiles to the parent molecule. Understanding these differences is critical for predicting a compound's behavior in biological systems and during manufacturing and storage.

This guide will dissect the stability of these two classes of compounds through three critical lenses:

  • Thermal Stability: Resistance to decomposition at elevated temperatures.

  • Chemical Stability: Reactivity and degradation under various chemical conditions (e.g., acidic, basic, oxidative).

  • Metabolic Stability: Resistance to biotransformation by metabolic enzymes, a key determinant of a drug's half-life.

Comparative Stability Analysis: A Mechanistic Perspective

The stability of halogenated cyclopropyl methanols is fundamentally governed by the nature of the carbon-halogen (C-X) bond and its influence on the strained cyclopropane ring and the adjacent alcohol moiety.

2.1. Thermal Stability

In general, fluorinated organic compounds exhibit greater thermal stability than their chlorinated counterparts. This is primarily attributed to the exceptional strength of the carbon-fluorine bond.

BondMean Bond Dissociation Energy (kcal/mol)
C-F~105.4
C-Cl~78.5
C-H~98.8
C-C~83-85

Table 1: Comparison of mean bond dissociation energies. The C-F bond is significantly stronger than the C-Cl bond, contributing to the enhanced thermal stability of fluorinated compounds.

This difference in bond energy suggests that a higher temperature would be required to induce thermal decomposition of a fluorinated cyclopropyl methanol compared to its chlorinated analog. The high strength of the C-F and H-F bonds are key factors in the overall stability of highly fluorinated compounds.

2.2. Chemical Stability

The cyclopropane ring is inherently strained and susceptible to ring-opening reactions, particularly under acidic conditions. The halogen substituent's electronic properties play a crucial role in modulating this reactivity.

  • Acidic Conditions: Both fluorine and chlorine are electron-withdrawing groups, which can influence the stability of carbocationic intermediates formed during acid-catalyzed ring-opening. While direct comparative studies on fluorinated vs. chlorinated cyclopropyl methanols are scarce, it is known that acid treatment of aryl(gem-dihalogenocyclopropyl)methanols can lead to ring cleavage, with the regioselectivity determined by the stability of the resulting cationic intermediates. The strong inductive effect of fluorine could destabilize an adjacent carbocation more than chlorine, potentially altering the reaction pathway or rate. Conversely, an electron-withdrawing chlorine substituent has been suggested to stabilize the cyclopropane ring against ring-opening compared to non-halogenated analogs.

  • Oxidative and Reductive Stability: The susceptibility to oxidation and reduction is also influenced by the halogen. The primary site of oxidation in cyclopropyl methanols is often the carbinol group or C-H bonds on the cyclopropyl ring. Fluorination is a widely used strategy to block metabolic "soft spots" that are vulnerable to cytochrome P450 oxidation. By replacing a C-H bond with a much stronger C-F bond, the molecule's resistance to oxidative metabolism is significantly enhanced. While chlorine can also block metabolism, fluorine is generally more effective in this regard due to the higher C-F bond strength.

2.3. Metabolic Stability

In drug development, enhancing metabolic stability is a primary reason for introducing fluorine into a molecule. Judicious fluorination can significantly increase a drug's half-life and oral bioavailability.

  • Blocking Metabolic Hotspots: Cytochrome P450 enzymes often hydroxylate metabolically labile C-H bonds. Replacing a hydrogen with a fluorine at such a "hotspot" effectively blocks this metabolic pathway. This strategy has been successfully applied to cyclopropyl groups in drug candidates. For example, β-difluorination of a metabolically labile cyclopropyl fragment was a key optimization step for the drug Voxilepravir.

  • Fluorine vs. Chlorine in Metabolic Stability: A molecular matched-pair analysis comparing the metabolic properties of fluorinated and chlorinated compounds often reveals that fluorinated compounds have a longer metabolic half-life. However, the context is crucial. In some cases, chlorination can also effectively prevent metabolism, for instance by removing labile benzylic C-H bonds.

Compound PairHalogenMetabolic Half-life (t½)Rationale
Hypothetical Cyclopropyl Methanol Analog A HShortSusceptible to oxidation at the cyclopropyl C-H or carbinol position.
Analog A-F FLongC-F bond blocks metabolic oxidation.
Analog A-Cl ClIntermediate to LongC-Cl bond also blocks oxidation but may be less effective than C-F.

Table 2: Illustrative comparison of the expected metabolic stability of a hypothetical cyclopropyl methanol and its halogenated analogs based on general principles.

The following diagram illustrates the concept of metabolic blocking:

cluster_0 Non-Halogenated Substrate cluster_1 Halogenated Substrate Substrate R-CH-OH CYP450 CYP450 Enzyme Substrate->CYP450 Metabolic Attack Blocked_Substrate R-CX-OH (X=F, Cl) Blocked_Substrate->CYP450 Resistant to Metabolic Attack Metabolite Metabolite (Oxidized Product) CYP450->Metabolite Oxidation No_Reaction Metabolism Blocked CYP450->No_Reaction

Caption: Mechanism of metabolic stabilization by halogenation.

Experimental Protocols for Stability Assessment

To empirically determine the stability of fluorinated and chlorinated cyclopropyl methanols, a series of standardized assays can be performed.

3.1. Protocol: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of the test compounds.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the test compound (fluorinated or chlorinated cyclopropyl methanol) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Record the sample weight as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, representing the thermal stability of the compound.

3.2. Protocol: Chemical Stability in Acidic/Basic Conditions

Objective: To assess the degradation of the test compounds in aqueous acidic and basic solutions.

Methodology:

  • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., acetonitrile).

  • Prepare aqueous solutions of 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Spike the test compound stock solution into the acidic and basic solutions to a final concentration of ~10 µM.

  • Incubate the solutions at a controlled temperature (e.g., 50°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the aliquot.

  • Analyze the concentration of the remaining parent compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection (LC-MS).

  • Calculate the degradation rate and half-life of the compound under each condition.

Start Prepare Stock Solutions (Fluorinated & Chlorinated Analogs) Acid Incubate in 0.1 M HCl at 50°C Start->Acid Base Incubate in 0.1 M NaOH at 50°C Start->Base Timepoints Sample at Timepoints (0, 2, 4, 8, 24h) Acid->Timepoints Base->Timepoints Quench Quench Reaction (Neutralize) Timepoints->Quench Analyze Analyze by LC-MS Quench->Analyze End Calculate Degradation Rate and Half-Life Analyze->End

Caption: Workflow for assessing chemical stability.

3.3. Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Methodology:

  • Prepare stock solutions of the test compounds and positive controls (high and low clearance compounds).

  • In a 96-well plate, combine pooled liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4).

  • Add the test compound to the microsome suspension and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the concentration of the remaining parent compound by LC-MS/MS.

  • Plot the natural log of the percentage of remaining compound versus time and determine the t½ from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).

Conclusion and Future Perspectives

The choice between fluorination and chlorination of a cyclopropyl methanol scaffold is a nuanced decision that depends on the specific goals of the research or drug development program.

  • For maximizing thermal and metabolic stability , fluorine is generally the superior choice due to the exceptional strength of the C-F bond, which effectively shields against thermal decomposition and oxidative metabolism.

  • For modulating chemical reactivity and electronic properties , both halogens offer powerful tools, and the choice may depend on the desired influence on reaction pathways or target interactions. Chlorine's greater polarizability and different steric profile compared to fluorine can lead to distinct pharmacological outcomes.

While this guide provides a framework based on established principles, direct, head-to-head experimental comparisons using the protocols outlined above are essential for making informed decisions for a specific molecular series. As synthetic methodologies for precise halogenation continue to advance, the ability to fine-tune the stability and properties of complex molecules like cyclopropyl methanols will undoubtedly lead to the development of safer and more effective chemical entities.

References

  • Taylor & Francis. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. [Link]

  • Freitas, M. P. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in drug discovery: Role, design and case studies. Science, 317(5846), 1881-1886. [Link]

  • PubMed Central. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • PubMed Central. (n.d.). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]

  • ResearchGate. (n.d.). Comparison of metabolic properties of fluorinated and chlorinated.... [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. [Link]

  • PubMed Central. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). *Novel method for the synthesis of α- and β-halogenonaphthalenes by regioselective benzannulation of aryl(gem-dihalogenocyclopropyl)

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